LASSBio-1632
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H20N2O6S |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N,6-dimethyl-1,3-benzodioxole-5-sulfonamide |
InChI |
InChI=1S/C18H20N2O6S/c1-12-7-16-17(26-11-25-16)9-18(12)27(21,22)20(2)19-10-13-5-6-14(23-3)15(8-13)24-4/h5-10H,11H2,1-4H3/b19-10+ |
InChI Key |
NZSOVSBBNFQRLT-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1S(=O)(=O)N(C)/N=C/C3=CC(=C(C=C3)OC)OC)OCO2 |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)N(C)N=CC3=CC(=C(C=C3)OC)OC)OCO2 |
Origin of Product |
United States |
Foundational & Exploratory
LASSBio-1632: A Technical Overview of its Mechanism of Action in Asthma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preclinical data available for LASSBio-1632, a novel small molecule inhibitor with potential applications in the treatment of asthma. The document outlines its core mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of its biological pathways and experimental workflows.
Core Mechanism of Action: Selective PDE4 Inhibition
This compound functions as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade associated with asthma. Specifically, it targets the PDE4A and PDE4D isoforms, which are highly expressed in inflammatory and immune cells.[1][2][3][4]
The inhibition of PDE4 by this compound leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and deactivates key inflammatory transcription factors. This cascade of events ultimately results in the suppression of pro-inflammatory mediators, contributing to the anti-inflammatory effects observed in preclinical models of asthma.
A pivotal outcome of this mechanism is the reduction of Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine implicated in the pathogenesis of asthma.[1][2][4] Preclinical studies have demonstrated that this compound effectively suppresses TNF-α expression in lung tissue.[1][2][4]
Quantitative Data: Potency and Efficacy
The inhibitory potency of this compound against its primary targets has been quantified through in vitro assays. The following table summarizes the key IC50 values.
| Target Enzyme | IC50 Value (µM) |
| PDE4A | 0.5 |
| PDE4D | 0.7 |
| Data sourced from multiple references.[1][2][3] |
Preclinical Efficacy in Asthma Models
This compound has demonstrated significant efficacy in preclinical in vivo models of asthma, primarily through the inhibition of airway hyperreactivity (AHR) and relaxation of bronchial smooth muscle.
Key Preclinical Findings:
-
Inhibition of Airway Hyperreactivity: this compound has been shown to block lipopolysaccharide (LPS)-induced airway hyperreactivity in murine models.[1][2][4]
-
Bronchodilation: The compound elicits relaxation of guinea pig trachea, indicating its potential as a bronchodilator.[1]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures used to characterize this compound, the following diagrams have been generated.
Caption: this compound inhibits PDE4, increasing cAMP and leading to reduced inflammation and bronchodilation.
Caption: Preclinical evaluation workflow for this compound, from in vitro enzyme assays to in vivo models.
Experimental Protocols
The following summaries describe the methodologies employed in the preclinical evaluation of this compound, based on available literature. Please note that these are high-level overviews and the full, detailed protocols can be found in the primary research publication by Nunes et al. (2020) in the European Journal of Medicinal Chemistry.
Phosphodiesterase 4 (PDE4) Inhibition Assay
-
Assay Type: IMAP (Immobilized Metal Affinity-based Phosphorescence) Fluorescence Polarization Assay.[1][5][6]
-
Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of PDE4A and PDE4D isoforms.
-
General Procedure: Recombinant human PDE4A and PDE4D enzymes are incubated with a fluorescently labeled cAMP substrate in the presence of varying concentrations of this compound. The PDE4 enzyme hydrolyzes the cAMP, and the resulting fluorescent monophosphate product binds to the IMAP beads. The degree of fluorescence polarization is measured, which is inversely proportional to the enzyme activity. The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is then calculated.
LPS-Induced Airway Hyperreactivity (AHR) in A/J Mice
-
Animal Model: A/J mice, which are susceptible to airway inflammation.[1][5][6]
-
Objective: To evaluate the in vivo efficacy of this compound in a model of non-allergic asthma.
-
General Procedure: Mice are challenged with an inhalation of lipopolysaccharide (LPS) to induce airway inflammation and hyperreactivity. This compound is administered to the animals (typically orally) prior to or after the LPS challenge. Airway hyperreactivity is then assessed by measuring the respiratory system's response to a bronchoconstricting agent (e.g., methacholine) using techniques like invasive plethysmography. Additionally, lung tissue is collected to measure levels of inflammatory markers such as TNF-α via ELISA or other immunoassays.
Guinea Pig Tracheal Ring Relaxation Assay
-
Model: Isolated tracheal rings from both non-sensitized and ovalbumin-sensitized guinea pigs.[1]
-
Objective: To assess the direct bronchodilatory effect of this compound on airway smooth muscle.
-
General Procedure: Tracheal rings are isolated and mounted in an organ bath containing a physiological salt solution. The rings are pre-contracted with a spasmogen (e.g., histamine or carbachol). Cumulative concentrations of this compound are then added to the bath, and the resulting relaxation of the tracheal smooth muscle is measured isometrically. Concentration-response curves are generated to calculate the pEC50 (negative logarithm of the molar concentration that produces 50% of the maximum response) and the Emax (maximum relaxation effect).
Conclusion
This compound is a promising preclinical candidate for the treatment of asthma. Its mechanism of action is centered on the selective inhibition of PDE4A and PDE4D, leading to a dual benefit of anti-inflammatory effects, evidenced by the suppression of TNF-α, and bronchodilation. The quantitative data on its potency and the positive outcomes in in vivo models of airway hyperreactivity warrant further investigation and development. The experimental protocols outlined provide a basis for the continued study of this and similar compounds in the field of respiratory drug discovery.
References
LASSBio-1632: A Technical Whitepaper on the Selective Inhibition of PDE4A and PDE4D
For Researchers, Scientists, and Drug Development Professionals
Abstract
LASSBio-1632, a novel sulfonyl hydrazone derivative of LASSBio-448, has emerged as a promising lead compound for the treatment of inflammatory airway diseases. This document provides a comprehensive technical overview of this compound, focusing on its selective inhibitory activity against phosphodiesterase 4A (PDE4A) and PDE4D. We present a compilation of its quantitative inhibitory data, detailed experimental methodologies for its evaluation, and visual representations of the pertinent signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
Phosphodiesterase 4 (PDE4) is a family of enzymes that specifically hydrolyze the second messenger cyclic adenosine monophosphate (cAMP), playing a crucial role in regulating a wide array of cellular processes, particularly in inflammatory and immune responses. The PDE4 family comprises four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D. Inhibition of PDE4 has been a key strategy in the development of novel therapeutics for inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This compound has been identified as a selective inhibitor of the PDE4A and PDE4D isoforms, demonstrating potent anti-inflammatory effects in preclinical studies.[1][2] This selectivity is significant as it may offer a more favorable therapeutic window with reduced side effects compared to non-selective PDE4 inhibitors.
Quantitative Inhibitory Data
The inhibitory activity of this compound against PDE4A and PDE4D has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | PDE4A IC50 (µM) | PDE4D IC50 (µM) |
| This compound | 0.5 | 0.7 |
Table 1: Inhibitory activity of this compound against PDE4A and PDE4D isoforms.[1][2]
Experimental Protocols
Synthesis of this compound
This compound is synthesized as a sulfonyl hydrazone analogue of LASSBio-448.[2] The general synthetic approach involves the reaction of a substituted sulfonyl chloride with hydrazine hydrate to form a sulfonyl hydrazide intermediate. This intermediate is then condensed with an appropriate aldehyde or ketone to yield the final sulfonyl hydrazone product, this compound.
DOT Script for Synthesis Workflow:
Caption: General synthesis workflow for this compound.
PDE4 Inhibition Assay: IMAP Fluorescence Polarization
The inhibitory activity of this compound against PDE4A and PDE4D is determined using an IMAP (Immobilized Metal Affinity Particle) Fluorescence Polarization (FP) assay. This homogeneous, non-radioactive assay measures the enzymatic activity of PDE4 by detecting the hydrolysis of a fluorescently labeled cAMP substrate.
Protocol:
-
Enzyme and Compound Preparation: Recombinant human PDE4A and PDE4D enzymes are diluted in assay buffer. This compound is prepared in a series of concentrations.
-
Reaction Initiation: The PDE4 enzyme is pre-incubated with this compound or vehicle control in a 384-well plate. The reaction is initiated by the addition of a fluorescently labeled cAMP substrate.
-
Incubation: The reaction mixture is incubated at room temperature to allow for enzymatic hydrolysis of the substrate.
-
Detection: The IMAP binding reagent, containing trivalent metal-coated nanoparticles, is added to the wells. These nanoparticles bind to the phosphorylated product (fluorescently labeled AMP), causing a change in the fluorescence polarization.
-
Measurement: The fluorescence polarization is measured using a microplate reader. The degree of inhibition is calculated by comparing the signal from wells containing this compound to the control wells.
DOT Script for IMAP FP Assay Workflow:
Caption: IMAP Fluorescence Polarization assay workflow.
In Vivo Model: LPS-Induced Airway Hyperreactivity
The in vivo efficacy of this compound is assessed in a mouse model of lipopolysaccharide (LPS)-induced airway hyperreactivity, a model that mimics key features of inflammatory airway diseases.[3]
Protocol:
-
Animal Acclimatization: Male A/J mice are acclimatized for one week before the experiment.
-
This compound Administration: this compound is administered to the mice, typically via oral gavage, at a specified dose.
-
LPS Challenge: After a defined period following drug administration, mice are challenged with an intranasal or intratracheal instillation of LPS to induce airway inflammation and hyperreactivity.
-
Airway Responsiveness Measurement: Airway hyperreactivity is assessed using a whole-body plethysmograph to measure the response to increasing concentrations of a bronchoconstrictor, such as methacholine.
-
Sample Collection: Following the assessment of airway responsiveness, bronchoalveolar lavage (BAL) fluid and lung tissue are collected for further analysis.
DOT Script for In Vivo Experimental Workflow:
Caption: Workflow for the LPS-induced airway hyperreactivity model.
Measurement of TNF-α in Lung Tissue: ELISA
The anti-inflammatory effect of this compound is further evaluated by measuring the levels of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in lung tissue homogenates using an Enzyme-Linked Immunosorbent Assay (ELISA).[4]
Protocol:
-
Lung Tissue Homogenization: Lung tissue collected from the in vivo experiment is homogenized in a lysis buffer containing protease inhibitors.
-
Centrifugation: The homogenate is centrifuged to pellet cellular debris, and the supernatant is collected.
-
ELISA Procedure:
-
A microplate pre-coated with a capture antibody specific for mouse TNF-α is used.
-
Lung homogenate samples and TNF-α standards are added to the wells and incubated.
-
After washing, a biotinylated detection antibody is added.
-
Streptavidin-horseradish peroxidase (HRP) conjugate is then added.
-
A substrate solution is added, which develops color in proportion to the amount of TNF-α present.
-
-
Measurement and Analysis: The absorbance is read on a microplate reader, and the concentration of TNF-α in the samples is determined by comparison to the standard curve.
DOT Script for TNF-α ELISA Workflow:
Caption: Workflow for TNF-α measurement by ELISA.
Signaling Pathways
General PDE4 Signaling Pathway
PDE4 enzymes play a critical role in the cAMP signaling cascade. By hydrolyzing cAMP to AMP, they terminate its signaling activity. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). Activated PKA can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), leading to the modulation of gene expression, including the suppression of pro-inflammatory cytokines like TNF-α.
DOT Script for General PDE4 Signaling Pathway:
Caption: General PDE4 signaling pathway and point of inhibition.
PDE4A and PDE4D Specific Signaling
While both PDE4A and PDE4D hydrolyze cAMP, they are localized to different subcellular compartments and are part of distinct signaling complexes. This differential localization allows them to regulate specific cAMP-dependent processes.
-
PDE4A: Often found in complexes with scaffolding proteins, PDE4A is involved in regulating cAMP signaling near the plasma membrane and can influence G-protein coupled receptor (GPCR) signaling.[5]
-
PDE4D: Is known to be recruited to the β2-adrenergic receptor in a β-arrestin-dependent manner, playing a key role in the desensitization of this receptor.[6] It is also implicated in regulating cAMP levels that influence the phosphorylation of CREB.[6]
DOT Script for PDE4A and PDE4D Differential Signaling:
Caption: Differential signaling pathways involving PDE4A and PDE4D.
Conclusion
This compound is a selective inhibitor of PDE4A and PDE4D with demonstrated anti-inflammatory properties in preclinical models. The data and protocols presented in this whitepaper provide a solid foundation for further investigation into its therapeutic potential. The selective nature of this compound may translate into an improved safety profile, making it a compelling candidate for the treatment of inflammatory airway diseases. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in more advanced preclinical and clinical settings.
References
- 1. Computational investigation of the dynamic control of cAMP signaling by PDE4 isoform types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biogot.com [biogot.com]
- 5. researchgate.net [researchgate.net]
- 6. Critical Role of PDE4D in β2-Adrenoceptor-dependent cAMP Signaling in Mouse Embryonic Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
LASSBio-1632: A Technical Overview of a Novel TNF-α Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
LASSBio-1632 has emerged as a promising small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in a wide range of inflammatory diseases. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation. This compound acts as a selective inhibitor of phosphodiesterase 4 (PDE4), specifically targeting the PDE4A and PDE4D isoforms. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn downregulates the production of TNF-α. This guide will detail the available data on its inhibitory activity and provide insights into the methodologies for its study, serving as a valuable resource for researchers in the field of inflammation and drug discovery.
Introduction to this compound and its Target: TNF-α
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine that plays a central role in the pathogenesis of numerous autoimmune and inflammatory disorders, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. The development of therapies that inhibit TNF-α has revolutionized the treatment of these conditions. This compound represents a novel approach to TNF-α modulation by targeting an upstream signaling molecule, phosphodiesterase 4 (PDE4).
Mechanism of Action: Indirect Inhibition of TNF-α via PDE4
This compound exerts its anti-inflammatory effects through the selective inhibition of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, particularly the PDE4A and PDE4D isoforms, this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates key signaling components in the inflammatory cascade, ultimately leading to a reduction in the transcription and synthesis of pro-inflammatory cytokines, most notably TNF-α.
Signaling Pathway Diagram
Caption: this compound inhibits PDE4, leading to increased cAMP, PKA activation, and subsequent suppression of TNF-α production.
Quantitative Data on this compound Activity
The following table summarizes the key quantitative data available for this compound's inhibitory activity.
| Parameter | Target | Value | Assay Type | Reference |
| IC50 | PDE4A | 0.5 µM | Enzymatic Assay | [1] |
| IC50 | PDE4D | 0.7 µM | Enzymatic Assay | [1] |
| TNF-α Inhibition | - | Suppresses production in lung tissue | In vivo preclinical asthma model | [1] |
Note: Specific quantitative data on the percentage of TNF-α inhibition or an IC50 value for TNF-α suppression by this compound is not yet publicly available.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the methodologies for key experiments related to this compound.
PDE4 Inhibition Assay (General Protocol)
This protocol describes a common method for determining the inhibitory activity of compounds against PDE4 isoforms.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against PDE4A and PDE4D.
Materials:
-
Recombinant human PDE4A and PDE4D enzymes
-
This compound
-
cAMP (substrate)
-
5'-nucleotidase (snake venom)
-
Phosphate-buffered saline (PBS)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Malachite green reagent for phosphate detection
-
96-well microplates
Procedure:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in assay buffer.
-
In a 96-well plate, add the PDE4 enzyme (either PDE4A or PDE4D) to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control with no inhibitor.
-
Initiate the reaction by adding cAMP to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the PDE4 reaction and initiate the 5'-nucleotidase reaction by adding 5'-nucleotidase to each well. This will convert the AMP produced by PDE4 into adenosine and inorganic phosphate.
-
Incubate the plate at 37°C for a further period (e.g., 15 minutes).
-
Add the malachite green reagent to each well to detect the amount of inorganic phosphate produced.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Experimental Workflow Diagram: PDE4 Inhibition Assay
Caption: A stepwise workflow for determining the in vitro inhibitory activity of this compound against PDE4 enzymes.
TNF-α Inhibition Assay in Macrophages (General Protocol)
This protocol outlines a standard method to assess the ability of a compound to inhibit TNF-α production in cultured macrophages.
Objective: To quantify the inhibition of lipopolysaccharide (LPS)-induced TNF-α production by this compound in a macrophage cell line.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Enzyme-linked immunosorbent assay (ELISA) kit for TNF-α
-
24-well or 96-well cell culture plates
Procedure:
-
Seed the macrophage cells into a culture plate at an appropriate density and allow them to adhere overnight.
-
Prepare various concentrations of this compound in cell culture medium.
-
Pre-treat the cells with the different concentrations of this compound for a specific duration (e.g., 1 hour). Include a vehicle control.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include an unstimulated control.
-
Incubate the cells for a defined period (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the percentage of TNF-α inhibition for each concentration of this compound relative to the LPS-stimulated control.
Experimental Workflow Diagram: TNF-α Inhibition Assay
Caption: A procedural workflow for assessing the in vitro TNF-α inhibitory potential of this compound in macrophages.
Conclusion and Future Directions
This compound is a selective PDE4A and PDE4D inhibitor that has demonstrated the ability to suppress TNF-α production in a preclinical setting. Its mechanism of action, involving the elevation of intracellular cAMP, presents a validated therapeutic strategy for inflammatory diseases. While the initial data are promising, further research is required to fully characterize its pharmacological profile. Specifically, detailed dose-response studies are needed to quantify its potency in inhibiting TNF-α production in various cell types and in vivo models. Elucidation of its pharmacokinetic and pharmacodynamic properties will also be critical for its potential translation into a clinical candidate. This technical guide provides a foundational resource for scientists and researchers to build upon in the ongoing investigation of this compound as a novel anti-inflammatory agent.
References
LASSBio-1632: A Technical Guide to its Interaction with Cyclic AMP Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
LASSBio-1632 is a novel synthetic sulfonyl hydrazone derivative that has emerged as a promising lead candidate for the treatment of inflammatory diseases, particularly asthma. Its primary mechanism of action involves the selective inhibition of phosphodiesterase 4 (PDE4), an enzyme crucial in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting PDE4, this compound effectively elevates cAMP concentrations, leading to the modulation of downstream signaling pathways that govern inflammatory responses. This technical guide provides a comprehensive overview of this compound, focusing on its interaction with the cAMP signaling pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Introduction to the Cyclic AMP Signaling Pathway
The cyclic AMP (cAMP) signaling pathway is a ubiquitous and versatile second messenger system that plays a pivotal role in regulating a myriad of cellular processes, including inflammation, metabolism, and smooth muscle relaxation. The intracellular concentration of cAMP is tightly controlled by the balanced activities of two enzyme families: adenylyl cyclases (AC), which synthesize cAMP from ATP, and phosphodiesterases (PDEs), which hydrolyze cAMP to its inactive form, 5'-AMP.
Phosphodiesterase 4 (PDE4) is a key member of the PDE superfamily and is predominantly expressed in inflammatory and immune cells. It exhibits high specificity for cAMP and is a critical regulator of cAMP levels in these cell types. Elevated intracellular cAMP levels, through the activation of Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac), lead to a cascade of anti-inflammatory effects, including the suppression of pro-inflammatory cytokine production (e.g., TNF-α) and the relaxation of airway smooth muscle.
This compound: A Selective PDE4 Inhibitor
This compound has been identified as a potent and selective inhibitor of PDE4, with a particular preference for the PDE4A and PDE4D isoforms. This selectivity is a key attribute, as the different PDE4 isoforms are implicated in distinct physiological and pathological processes. The inhibition of PDE4 by this compound leads to an accumulation of intracellular cAMP, thereby potentiating the anti-inflammatory and bronchodilatory effects mediated by the cAMP signaling pathway.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against specific PDE4 isoforms has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Enzyme | IC50 (µM) |
| PDE4A | 0.5 |
| PDE4D | 0.7 |
Data sourced from Nunes IK, et al. Eur J Med Chem. 2020;204:112492.
Experimental Protocols
PDE4 Inhibition Assay
The following protocol outlines a representative method for determining the in vitro inhibitory activity of this compound against PDE4 isoforms.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against recombinant human PDE4A and PDE4D.
Materials:
-
Recombinant human PDE4A and PDE4D enzymes
-
This compound
-
cAMP (substrate)
-
5'-Nucleotidase (from Crotalus atrox)
-
Inorganic pyrophosphatase
-
Malachite Green-based phosphate detection reagent
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
96-well microplates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the PDE4 enzyme (PDE4A or PDE4D), and the diluted this compound or vehicle control.
-
Initiate the reaction by adding cAMP to a final concentration within the linear range of the enzyme activity.
-
Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction remains in the linear phase.
-
Stop the PDE4 reaction by adding a stopping reagent (e.g., 0.1 M HCl).
-
Add 5'-nucleotidase and inorganic pyrophosphatase to the wells and incubate to convert the resulting 5'-AMP to adenosine and inorganic phosphate.
-
Add the Malachite Green-based reagent to detect the amount of inorganic phosphate generated.
-
Measure the absorbance at a wavelength of 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.
Caption: this compound inhibits PDE4, increasing cAMP and promoting anti-inflammatory effects.
Caption: Workflow for determining the IC50 of this compound in a PDE4 inhibition assay.
Conclusion
This compound represents a significant advancement in the development of selective PDE4 inhibitors. Its ability to specifically target PDE4A and PDE4D isoforms and consequently upregulate the cAMP signaling pathway underscores its potential as a therapeutic agent for inflammatory conditions such as asthma. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals interested in the further investigation and clinical application of this compound and similar compounds that modulate the cyclic AMP signaling pathway. Further research is warranted to fully elucidate its in vivo efficacy, safety profile, and the precise molecular interactions governing its isoform selectivity.
LASSBio-1632: A Technical Overview of its Discovery and Synthesis as a Novel Phosphodiesterase-4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery and synthesis of LASSBio-1632, a novel sulfonyl hydrazone derivative identified as a potent and selective inhibitor of phosphodiesterase-4A (PDE4A) and PDE4D. This compound emerged from a lead-optimization program based on the prototype LASSBio-448. This document details the pharmacological profile of this compound, including its inhibitory activity against PDE4 isoforms and its efficacy in preclinical models of asthma. Furthermore, a comprehensive description of the synthetic route and detailed experimental protocols for its biological evaluation are provided to facilitate further research and development.
Introduction
Phosphodiesterase-4 (PDE4) is a critical enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels in inflammatory cells are associated with the suppression of pro-inflammatory mediators. Consequently, PDE4 has emerged as a key therapeutic target for inflammatory diseases, particularly respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). This compound was developed as a selective inhibitor of PDE4A and PDE4D isoforms, which are prominently expressed in inflammatory cells. This selectivity profile is anticipated to offer a favorable therapeutic window with a reduced side-effect profile compared to non-selective PDE4 inhibitors.
Discovery and Rationale
The discovery of this compound was the result of a lead-optimization effort starting from the sulfonamide prototype, LASSBio-448. The research aimed to enhance the potency and selectivity for specific PDE4 isoforms. The core strategy involved the synthesis of two series of analogues: sulfonamides and sulfonyl hydrazones. This led to the identification of this compound, a sulfonyl hydrazone derivative, which demonstrated a promising profile as an anti-asthmatic agent.[1][2]
Pharmacological Profile
This compound has been characterized as a selective inhibitor of PDE4A and PDE4D. Its in vitro inhibitory activity and in vivo efficacy in a model of allergic airway inflammation are summarized below.
In Vitro PDE4 Inhibitory Activity
The inhibitory potency of this compound against human recombinant PDE4 isoforms was determined using an IMAP fluorescence polarization assay. The half-maximal inhibitory concentrations (IC50) are presented in Table 1.
| Compound | PDE4A IC50 (µM) | PDE4D IC50 (µM) |
| This compound | 0.5 | 0.7 |
In Vivo Anti-inflammatory and Anti-asthmatic Activity
This compound has demonstrated significant anti-inflammatory and anti-asthmatic effects in preclinical models. Key findings include the blockade of airway hyperreactivity and the inhibition of tumor necrosis factor-alpha (TNF-α) production in lung tissue.
| Parameter | Effect of this compound |
| Airway Hyperreactivity | Significant blockade |
| TNF-α Production in Lung | Inhibition |
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process starting from commercially available materials. The key step involves the condensation of a sulfonyl hydrazine intermediate with an appropriate aldehyde or ketone.
Experimental Protocol for Synthesis
Step 1: Synthesis of the Sulfonyl Hydrazine Intermediate
A solution of the appropriate sulfonyl chloride (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran) is added dropwise to a stirred solution of hydrazine hydrate (2.0 eq) in the same solvent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the sulfonyl hydrazine intermediate, which may be used in the next step without further purification.
Step 2: Synthesis of this compound
To a solution of the sulfonyl hydrazine intermediate (1.0 eq) in ethanol, the corresponding aldehyde or ketone (1.0-1.2 eq) is added, followed by a catalytic amount of acetic acid. The reaction mixture is heated at reflux for 4-8 hours. Upon cooling, the product often precipitates and can be collected by filtration. If no precipitate forms, the solvent is evaporated, and the crude product is purified by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford this compound.
Biological Evaluation Protocols
PDE4A and PDE4D Inhibition Assay
Principle: The PDE4 inhibitory activity of this compound is determined using the IMAP™ Fluorescence Polarization (FP) assay. This assay measures the binding of a fluorescently labeled cAMP substrate to a trivalent metal-containing nanoparticle following its hydrolysis by PDE4.
Protocol:
-
Human recombinant PDE4A and PDE4D enzymes are used.
-
The assay is performed in a 384-well microplate.
-
A reaction mixture containing the respective PDE4 enzyme, assay buffer, and varying concentrations of this compound (or vehicle control) is pre-incubated for 15 minutes at room temperature.
-
The enzymatic reaction is initiated by the addition of a fluorescently labeled cAMP substrate.
-
The reaction is allowed to proceed for 60 minutes at room temperature.
-
The IMAP binding reagent is added to stop the reaction and initiate the binding of the hydrolyzed fluorescent substrate.
-
After a 30-minute incubation, the fluorescence polarization is measured using a suitable plate reader.
-
IC50 values are calculated from the concentration-response curves using non-linear regression analysis.
Ovalbumin-Induced Airway Hyperreactivity in Mice
Principle: This model mimics the allergic airway inflammation characteristic of asthma. Mice are sensitized and subsequently challenged with ovalbumin (OVA) to induce an inflammatory response and airway hyperreactivity.
Protocol:
-
BALB/c mice are sensitized with an intraperitoneal injection of OVA emulsified in aluminum hydroxide on days 0 and 14.
-
From day 21 to 27, mice are challenged daily with an aerosolized solution of OVA.
-
This compound (at various doses) or vehicle is administered orally 1 hour before each OVA challenge.
-
24 hours after the final challenge, airway hyperreactivity to increasing concentrations of methacholine is assessed using a whole-body plethysmograph.
-
Bronchoalveolar lavage fluid (BALF) is collected to determine inflammatory cell infiltration.
-
Lung tissue is harvested for histological analysis and measurement of inflammatory mediators.
TNF-α Measurement in Lung Tissue
Principle: The concentration of TNF-α in lung tissue homogenates is quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).
Protocol:
-
Lung tissue samples are homogenized in a lysis buffer containing protease inhibitors.
-
The homogenates are centrifuged, and the supernatants are collected.
-
The total protein concentration in each supernatant is determined using a standard protein assay (e.g., BCA assay).
-
A commercial mouse TNF-α ELISA kit is used according to the manufacturer's instructions.
-
Briefly, lung homogenates (normalized for total protein content) and TNF-α standards are added to a microplate pre-coated with a capture antibody specific for mouse TNF-α.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate solution is then added, and the resulting color development is proportional to the amount of TNF-α present.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength.
-
The concentration of TNF-α in the samples is determined by comparison to the standard curve.
Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting PDE4, which leads to an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which can phosphorylate and inactivate various pro-inflammatory transcription factors, ultimately leading to a reduction in the production of inflammatory mediators like TNF-α.
References
LASSBio-1632: A Deep Dive into the Structure-Activity Relationship of a Novel Phosphodiesterase-4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for LASSBio-1632, a novel sulfonyl hydrazone derivative identified as a potent and selective inhibitor of phosphodiesterase-4 (PDE4). Developed as an evolution of the prototype LASSBio-448, this compound has demonstrated significant potential as an anti-inflammatory and anti-asthmatic agent. This document details the quantitative SAR data, experimental methodologies, and key signaling pathways associated with this compound and its analogues, offering a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
Core Compound Profile: this compound
This compound is a sulfonyl hydrazone analogue of the sulfonamide prototype LASSBio-448.[1] It has been identified as a promising lead candidate for the treatment of asthma and other inflammatory lung diseases due to its selective inhibition of PDE4A and PDE4D isoforms.[1]
Structure-Activity Relationship (SAR) Analysis
The development of this compound stemmed from lead optimization studies on LASSBio-448. A key finding in the SAR of this series is the critical role of the N-methylation on the sulfonyl hydrazone scaffold for potent PDE4 inhibitory activity. This is clearly demonstrated by comparing the activity of this compound with its non-methylated counterpart, LASSBio-1624.
Table 1: Comparative Inhibitory Activity of this compound and Analogues against PDE4 Isoforms
| Compound | Structure | R Group | PDE4A IC₅₀ (µM) | PDE4D IC₅₀ (µM) |
| This compound | Sulfonyl hydrazone | -CH₃ | 0.5 | 0.7 |
| LASSBio-1624 | Sulfonyl hydrazone | -H | Inactive | Inactive |
Data sourced from multiple studies.[1][2]
The N-methylated sulfonyl hydrazone, this compound, exhibits potent inhibitory activity against PDE4A and PDE4D, while the non-methylated analogue, LASSBio-1624, is inactive.[2] This stark difference underscores the importance of the methyl group for the compound's biological activity, a phenomenon often referred to as the "magic methyl" effect in medicinal chemistry.[2] This substitution can influence the compound's conformation, binding affinity, and metabolic stability.
Biological Activity and Therapeutic Potential
This compound has shown significant promise in preclinical models of asthma and inflammation. Its biological effects are attributed to its ability to selectively inhibit PDE4, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.
Table 2: Summary of Preclinical Biological Activities of this compound
| Activity | Experimental Model | Key Findings |
| Anti-inflammatory | LPS-induced in lung tissue | Blockade of TNF-α production.[1][2] |
| Anti-asthmatic | Animal models of asthma | Blockade of airway hyper-reactivity (AHR).[1] |
| Bronchodilator | Guinea pig trachea (non-sensitized and sensitized) | Relaxation of tracheal smooth muscle.[1] |
Mechanism of Action: PDE4 Inhibition Signaling Pathway
The primary mechanism of action of this compound is the inhibition of PDE4 enzymes. PDE4 is a family of enzymes that specifically hydrolyze cAMP, a crucial second messenger involved in the regulation of inflammatory and immune responses. By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within the cell. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets, ultimately resulting in the suppression of pro-inflammatory mediators and relaxation of airway smooth muscle.
Caption: this compound inhibits PDE4, increasing cAMP levels and leading to anti-inflammatory effects.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the evaluation of this compound and its analogues.
Synthesis of Sulfonyl Hydrazone Analogues
The synthesis of this compound and its analogues is achieved through a multi-step process starting from commercially available materials. The general synthetic route involves the reaction of a substituted benzenesulfonyl chloride with hydrazine to form the corresponding sulfonylhydrazide, followed by condensation with an appropriate aldehyde or ketone to yield the final sulfonyl hydrazone product. N-methylation is typically performed as a subsequent step.
Caption: Synthetic workflow for this compound and its analogues.
PDE4 Enzyme Inhibition Assay
The inhibitory activity of the synthesized compounds against different PDE4 isoforms is determined using a standard in vitro enzyme assay.
-
Enzyme Source: Recombinant human PDE4 isoforms (A, B, C, and D) are used.
-
Substrate: The assay utilizes cAMP as the substrate.
-
Assay Principle: The assay measures the conversion of cAMP to AMP by the PDE4 enzyme. The amount of remaining cAMP or the generated AMP is quantified.
-
Procedure:
-
The compounds are pre-incubated with the PDE4 enzyme in an assay buffer.
-
The reaction is initiated by the addition of cAMP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
-
The reaction is terminated, and the product is detected using various methods, such as scintillation proximity assay (SPA), fluorescence polarization (FP), or HPLC-based methods.
-
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
TNF-α Production Assay in LPS-Stimulated Lung Tissue
The anti-inflammatory activity of this compound is assessed by measuring its ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated lung tissue.
-
Animal Model: Mice or rats are used for this ex vivo assay.
-
Procedure:
-
Animals are treated with this compound or vehicle control.
-
After a specific time, the animals are challenged with an inflammatory stimulus, such as intranasal or intratracheal administration of LPS.
-
After the challenge, the animals are euthanized, and the lung tissue is collected.
-
The lung tissue is homogenized, and the levels of TNF-α in the lung homogenate are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis: The percentage of inhibition of TNF-α production by this compound is calculated by comparing the levels in the treated group to the vehicle-treated control group.
Airway Hyper-reactivity (AHR) Model
The in vivo anti-asthmatic potential of this compound is evaluated in an animal model of AHR.
-
Animal Model: Typically, ovalbumin (OVA)-sensitized and challenged mice or guinea pigs are used to induce an allergic asthma phenotype.
-
Procedure:
-
Animals are sensitized with OVA and an adjuvant, followed by repeated challenges with OVA to induce AHR.
-
The animals are treated with this compound or a vehicle control prior to the final OVA challenge.
-
Airway responsiveness is measured by exposing the animals to increasing concentrations of a bronchoconstrictor agent (e.g., methacholine) and measuring the changes in lung function parameters (e.g., airway resistance and compliance) using a whole-body plethysmograph.
-
-
Data Analysis: The dose of the bronchoconstrictor required to cause a certain increase in airway resistance (e.g., PC₂₀₀) is determined. A higher PC₂₀₀ value in the this compound-treated group compared to the control group indicates a reduction in AHR.
Guinea Pig Trachea Relaxation Assay
The bronchodilator effect of this compound is assessed by its ability to relax pre-contracted guinea pig tracheal smooth muscle.
-
Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.
-
Procedure:
-
The tracheal rings are pre-contracted with a contractile agent such as carbachol or histamine.
-
Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.
-
The relaxation of the tracheal smooth muscle is recorded using an isometric force transducer.
-
-
Data Analysis: The percentage of relaxation is calculated relative to the maximal contraction induced by the contractile agent. The EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation) is determined.
Conclusion
This compound represents a significant advancement in the development of selective PDE4 inhibitors. The SAR studies have highlighted the critical importance of the N-methyl group on the sulfonyl hydrazone scaffold for its potent biological activity. Preclinical studies have demonstrated its potential as an anti-inflammatory and anti-asthmatic agent, with a clear mechanism of action involving the inhibition of PDE4A and PDE4D isoforms. The experimental protocols outlined in this guide provide a framework for the continued investigation and optimization of this promising class of compounds. Further research into the broader SAR of the sulfonyl hydrazone series and in-depth preclinical evaluation of this compound is warranted to fully elucidate its therapeutic potential.
References
The Pharmacological Profile of LASSBio-1632: A Selective PDE4 Inhibitor for Inflammatory Airway Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LASSBio-1632 is a novel sulfonyl hydrazone derivative identified as a potent and selective inhibitor of phosphodiesterase 4 (PDE4), with notable activity against the PDE4A and PDE4D isoforms.[1] Preclinical studies have highlighted its potential as a therapeutic agent for inflammatory airway diseases, particularly asthma. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, inhibitory activity, and effects in preclinical models of asthma. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in immune and airway smooth muscle cells.[2][3] Elevated cAMP levels lead to the suppression of inflammatory cell activity and promote bronchodilation, making PDE4 an attractive target for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. This compound has emerged from a lead-optimization program focused on developing selective PDE4 inhibitors with an improved therapeutic window.
Mechanism of Action
This compound exerts its pharmacological effects through the selective inhibition of PDE4 enzymes, specifically the PDE4A and PDE4D isoforms. By inhibiting the breakdown of cAMP, this compound increases intracellular cAMP concentrations in key cells involved in the pathophysiology of asthma, such as eosinophils, neutrophils, and airway smooth muscle cells. This elevation in cAMP leads to two primary downstream effects:
-
Anti-inflammatory Effects: Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates various pro-inflammatory transcription factors. This leads to a reduction in the production and release of inflammatory mediators, including tumor necrosis factor-alpha (TNF-α).
-
Bronchodilation: In airway smooth muscle cells, elevated cAMP promotes muscle relaxation, leading to the widening of the airways.
Quantitative Pharmacological Data
The inhibitory activity of this compound against PDE4 isoforms has been quantified in enzymatic assays. The following table summarizes the available data.
| Target Isoform | IC50 (µM) |
| PDE4A | 0.5 |
| PDE4D | 0.7 |
Table 1: Inhibitory Concentration (IC50) of this compound against PDE4A and PDE4D isoforms.[1]
Preclinical Efficacy
Inhibition of TNF-α Production
In preclinical models, this compound has demonstrated a significant ability to inhibit the production of TNF-α in lung tissue, a key cytokine in the inflammatory response in asthma.
Attenuation of Airway Hyper-reactivity (AHR)
This compound has been shown to effectively block airway hyper-reactivity in animal models of asthma, indicating its potential to alleviate the exaggerated bronchoconstrictor response characteristic of the disease.
Experimental Protocols
PDE4 Enzymatic Inhibition Assay (General Protocol)
While the specific protocol for this compound is not publicly detailed, a general methodology for determining PDE4 inhibition involves the following steps:
-
Enzyme and Substrate Preparation: Recombinant human PDE4A and PDE4D enzymes are used. The substrate, cAMP, is prepared at a concentration typically below the Michaelis-Menten constant (Km) to ensure sensitivity to inhibition.
-
Compound Incubation: this compound, at various concentrations, is pre-incubated with the PDE4 enzyme in an appropriate assay buffer.
-
Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of cAMP. After a defined incubation period, the reaction is terminated, often by the addition of a stop reagent.
-
Detection: The amount of remaining cAMP or the product of its hydrolysis (AMP) is quantified. Common detection methods include fluorescence polarization, scintillation proximity assay (SPA), or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.
Measurement of TNF-α in Lung Tissue (General Protocol)
The quantification of TNF-α in lung tissue homogenates is typically performed using an ELISA kit.
-
Tissue Homogenization: Lung tissue samples are collected from animals in preclinical models and are homogenized in a lysis buffer containing protease inhibitors.
-
Centrifugation: The homogenates are centrifuged to pellet cellular debris, and the supernatant containing the soluble proteins is collected.
-
ELISA Procedure:
-
A microplate pre-coated with a capture antibody specific for TNF-α is used.
-
Standards and lung tissue supernatants are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate solution is then added, which reacts with the enzyme to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength.
-
-
Data Analysis: The concentration of TNF-α in the samples is determined by comparing their absorbance to a standard curve.
Assessment of Airway Hyper-reactivity in Guinea Pigs (General Protocol)
Airway hyper-reactivity in guinea pigs is often assessed using whole-body plethysmography.
-
Animal Sensitization: Guinea pigs are sensitized to an allergen, commonly ovalbumin, to induce an asthmatic phenotype.
-
Drug Administration: this compound or a vehicle control is administered to the animals, typically via oral gavage or inhalation.
-
Bronchial Challenge: The animals are placed in a whole-body plethysmograph and exposed to a bronchoconstricting agent, such as methacholine or histamine, delivered as an aerosol.
-
Measurement of Airway Resistance: Respiratory parameters, including tidal volume, respiratory rate, and specific airway resistance, are continuously monitored.
-
Data Analysis: The degree of bronchoconstriction in response to the challenge is quantified and compared between the this compound-treated and control groups to determine the effect on airway hyper-reactivity.[4]
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the signaling pathway of PDE4 inhibition and a typical experimental workflow for evaluating a PDE4 inhibitor.
Caption: Signaling pathway of this compound via PDE4 inhibition.
Caption: Experimental workflow for the pharmacological evaluation of this compound.
References
- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 4. [Measurement of airway resistance and reactivity in guinea pigs using double-chamber plethysmography] - PubMed [pubmed.ncbi.nlm.nih.gov]
LASSBio-1632: A Preclinical N-Sulfonylhydrazone Derivative for Inflammatory Pulmonary Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LASSBio-1632 is a novel N-sulfonylhydrazone derivative identified as a potent and selective inhibitor of phosphodiesterase 4 (PDE4), with promising preclinical activity for the treatment of inflammatory pulmonary diseases such as asthma. By selectively targeting PDE4A and PDE4D isoforms, this compound modulates downstream inflammatory pathways, leading to the suppression of key pro-inflammatory cytokines and a reduction in airway hyperreactivity. This technical guide provides a comprehensive overview of the available preclinical data, detailed experimental methodologies, and the underlying mechanism of action of this compound.
Introduction
Inflammatory pulmonary diseases, including asthma and chronic obstructive pulmonary disease (COPD), are characterized by chronic airway inflammation, airway hyperresponsiveness, and airflow obstruction. Phosphodiesterase 4 (PDE4) has emerged as a key therapeutic target in these conditions due to its role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger in inflammatory and immune cells. Inhibition of PDE4 leads to an increase in cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators.
This compound, a compound developed by the Laboratory of Evaluation and Synthesis of Bioactive Substances (LASSBio) at the Federal University of Rio de Janeiro, has been identified as a lead candidate from a series of N-sulfonylhydrazone derivatives. It demonstrates selective inhibitory activity against PDE4A and PDE4D isoforms, which are critically involved in the inflammatory cascade within the lungs.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the selective inhibition of PDE4A and PDE4D. PDE4 enzymes are responsible for the hydrolysis of cAMP. By inhibiting these specific isoforms, this compound increases intracellular cAMP levels in immune and airway smooth muscle cells. This elevation in cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates downstream targets involved in the inflammatory response. A key consequence of this pathway is the suppression of Tumor Necrosis Factor-alpha (TNF-α) production, a pivotal pro-inflammatory cytokine in asthma and other inflammatory diseases. The increase in cAMP also promotes smooth muscle relaxation, contributing to bronchodilation.
Methodological & Application
Application Notes and Protocols: LASSBio-1632 In Vitro PDE4 Enzymatic Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
LASSBio-1632 is a novel sulfonyl hydrazone derivative identified as a selective inhibitor of phosphodiesterase 4 (PDE4), particularly the PDE4A and PDE4D isoforms. PDE4 is a critical enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, intracellular cAMP levels increase, leading to a reduction in the inflammatory response. This makes PDE4 inhibitors like this compound promising therapeutic candidates for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
These application notes provide a detailed protocol for the in vitro enzymatic assay of this compound's inhibitory activity on PDE4, enabling researchers to reliably assess its potency and selectivity.
Quantitative Data Summary
The inhibitory activity of this compound and its parent compound, LASSBio-448, against various PDE4 isoforms is summarized below. This data is crucial for understanding the selectivity profile of these compounds.
| Compound | PDE4A IC50 (µM) | PDE4B IC50 (µM) | PDE4C IC50 (µM) | PDE4D IC50 (µM) |
| This compound | 0.5 | Not Reported | Not Reported | 0.7 |
| LASSBio-448 | 0.7 | 1.4 | 1.1 | 4.7 |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Lower values indicate higher potency.
Signaling Pathway Diagram
Caption: this compound inhibits PDE4, increasing cAMP levels and reducing inflammation.
Experimental Protocol: In Vitro PDE4 Enzymatic Assay (Fluorescence Polarization)
This protocol is based on a common method for measuring PDE4 activity and is suitable for determining the IC50 values of inhibitors like this compound.
Materials and Reagents:
-
Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes
-
This compound
-
Rolipram (as a positive control)
-
Fluorescein-labeled cAMP (FAM-cAMP)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
Binding Agent (e.g., IMAP beads or similar)
-
Dimethyl sulfoxide (DMSO)
-
96-well or 384-well black microplates
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of this compound in assay buffer to achieve final concentrations ranging from picomolar to micromolar. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant PDE4 isoforms to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically.
-
Prepare the FAM-cAMP substrate solution in assay buffer to a final concentration of approximately 100 nM.
-
-
Assay Reaction:
-
Add the diluted this compound or control (rolipram, buffer with DMSO) to the wells of the microplate.
-
Add the diluted PDE4 enzyme solution to each well, except for the "no enzyme" control wells.
-
Initiate the enzymatic reaction by adding the FAM-cAMP substrate solution to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.
-
-
Detection:
-
Stop the reaction by adding the binding agent, which will bind to the hydrolyzed 5'-AMP.
-
Incubate for the recommended time to allow for binding.
-
Measure the fluorescence polarization (FP) using a suitable plate reader.
-
-
Data Analysis:
-
The FP signal is inversely proportional to the amount of cAMP remaining.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro PDE4 enzymatic assay using fluorescence polarization.
Application Notes and Protocols for Evaluating LASSBio-1632 in a TNF-α Release Assay in Macrophages
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, specific experimental data for LASSBio-1632 is not publicly available. The following application notes and protocols are based on the reported anti-inflammatory properties of other compounds in the LASSBio series and established methodologies for assessing TNF-α release in macrophages. These guidelines provide a framework for the investigation of this compound's potential effects on TNF-α secretion.
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine primarily produced by activated macrophages. It plays a crucial role in the pathogenesis of various inflammatory diseases, making it a key target for therapeutic intervention. The LASSBio series of compounds has been investigated for its anti-inflammatory potential, with several analogues demonstrating inhibition of TNF-α production. This document outlines the protocols to assess the efficacy of this compound in modulating TNF-α release from macrophages, a critical step in characterizing its potential as an anti-inflammatory agent.
Principle of the Assay
This assay quantifies the amount of TNF-α secreted by macrophages in culture following stimulation with an inflammatory agent, typically lipopolysaccharide (LPS). The inhibitory effect of a test compound, such as this compound, is determined by treating the cells with the compound prior to or concurrently with LPS stimulation. The concentration of TNF-α in the cell culture supernatant is then measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the TNF-α release assay.
Table 1: Effect of this compound on TNF-α Release in LPS-Stimulated Macrophages
| Treatment Group | This compound Conc. (µM) | LPS (100 ng/mL) | TNF-α Concentration (pg/mL) | % Inhibition of TNF-α Release |
| Vehicle Control | 0 | - | N/A | |
| LPS Control | 0 | + | 0% | |
| This compound | 0.1 | + | ||
| This compound | 1 | + | ||
| This compound | 10 | + | ||
| This compound | 100 | + |
Table 2: IC50 Determination for this compound Inhibition of TNF-α Release
| Parameter | Value |
| IC50 (µM) | |
| 95% Confidence Interval | |
| R² |
Experimental Protocols
Materials and Reagents
-
Macrophage cell line (e.g., RAW 264.7, J774A.1) or primary macrophages
-
This compound
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
Mouse TNF-α ELISA Kit
-
96-well cell culture plates
-
Microplate reader
Protocol 1: TNF-α Release Assay in RAW 264.7 Macrophages
-
Cell Seeding:
-
Culture RAW 264.7 cells in complete medium.
-
Harvest cells and perform a cell count using a hemocytometer and Trypan Blue to assess viability.
-
Seed 1 x 10^5 cells per well in a 96-well plate and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete medium to achieve the final desired concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 1-2 hours at 37°C.
-
-
LPS Stimulation:
-
Prepare a 200 ng/mL solution of LPS in complete medium.
-
Add 100 µL of the LPS solution to the appropriate wells to achieve a final concentration of 100 ng/mL. Add 100 µL of medium to the unstimulated control wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection and TNF-α Quantification:
-
Centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell layer.
-
Quantify the TNF-α concentration in the supernatants using a commercial mouse TNF-α ELISA kit, following the manufacturer's instructions.
-
Protocol 2: Isolation and Culture of Primary Peritoneal Macrophages
-
Elicitation of Macrophages:
-
Inject a mouse intraperitoneally with 1 mL of 4% sterile thioglycollate broth.
-
After 3-4 days, euthanize the mouse and harvest the peritoneal cells by lavage with sterile PBS.
-
-
Cell Plating and Culture:
-
Centrifuge the cell suspension, resuspend the pellet in complete medium, and perform a cell count.
-
Plate the cells in a 96-well plate at a density of 2 x 10^5 cells per well.
-
Incubate for 2-4 hours to allow macrophages to adhere.
-
Wash the wells with warm PBS to remove non-adherent cells.
-
Add fresh complete medium and incubate overnight.
-
-
TNF-α Release Assay:
-
Proceed with the compound treatment, LPS stimulation, and TNF-α quantification as described in Protocol 1.
-
Visualization of Key Pathways and Workflows
Caption: Workflow for assessing this compound's effect on TNF-α release.
Caption: Hypothesized mechanism of this compound in macrophages.
Application Notes and Protocols: Evaluation of LASSBio-1632 in Preclinical Animal Models of Asthma
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide detailed protocols for the evaluation of LASSBio-1632, a novel therapeutic candidate, in established murine models of allergic asthma and acute lung inflammation. These guidelines will facilitate the assessment of the compound's efficacy and mechanism of action.
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and infiltration of inflammatory cells.[1][2] Preclinical animal models are essential for understanding the pathophysiology of asthma and for the development of new therapeutic agents.[2][3][4] This document outlines protocols for three widely used animal models to assess the therapeutic potential of this compound: the Ovalbumin (OVA)-induced allergic asthma model, the House Dust Mite (HDM)-induced allergic asthma model, and the Lipopolysaccharide (LPS)-induced acute lung injury model.
Animal Models for this compound Evaluation
Ovalbumin (OVA)-Induced Allergic Asthma Model
The OVA-induced asthma model is a classic and widely used model that mimics the T-helper 2 (Th2) cell-driven inflammatory response seen in allergic asthma.[1][5][6] This model is characterized by eosinophilic airway inflammation, increased serum IgE levels, and airway hyperresponsiveness.[1][7]
Experimental Workflow
References
- 1. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 2. Understanding asthma using animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models of asthma: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 7. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: LASSBio-1632 in a Lipopolysaccharide-Induced Lung Inflammation Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by widespread inflammation of the lung parenchyma, leading to increased pulmonary vascular permeability, edema, and hypoxemia.[1] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is widely used to establish experimental models of ALI in animals.[1][2] The intratracheal or intranasal administration of LPS in rodents triggers a robust inflammatory cascade, mimicking key features of clinical ALI, including the infiltration of neutrophils, release of pro-inflammatory cytokines, and lung edema.[2][3][4]
This document provides detailed application notes and protocols for utilizing the LPS-induced lung inflammation model to evaluate the therapeutic potential of LASSBio-1632, a novel compound under investigation for its anti-inflammatory properties. While specific data on this compound is emerging, related compounds from the LASSBio series have demonstrated efficacy in various inflammatory models, often through the modulation of key signaling pathways such as p38 mitogen-activated protein kinase (MAPK) and tumor necrosis factor-alpha (TNF-α) production.[5][6] These protocols will guide researchers in assessing the efficacy of this compound in attenuating LPS-induced lung inflammation.
Proposed Mechanism of Action of this compound
LPS initiates an inflammatory response primarily through the activation of Toll-like receptor 4 (TLR4) on the surface of immune cells, such as alveolar macrophages.[7][8] This activation triggers downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[9][10] These pathways lead to the transcription and release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines, which promote the recruitment of neutrophils into the lungs.[4][7] Furthermore, LPS can activate the NLRP3 inflammasome, a multi-protein complex that processes pro-IL-1β and pro-IL-18 into their mature, active forms, further amplifying the inflammatory response.[11][12]
Based on the known mechanisms of related LASSBio compounds, it is hypothesized that this compound may exert its anti-inflammatory effects by targeting one or more of these key signaling pathways. The experimental protocols outlined below are designed to test this hypothesis.
Caption: Proposed signaling pathways in LPS-induced lung inflammation and potential targets for this compound.
Experimental Protocols
The following protocols provide a step-by-step guide for inducing lung inflammation with LPS and assessing the therapeutic effects of this compound.
LPS-Induced Acute Lung Injury in Mice
This protocol describes the intratracheal instillation of LPS to induce acute lung injury in mice.[2][3]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Animal operating table or board
-
22G venous catheter or equivalent
-
Microsyringe
Procedure:
-
Anesthetize the mice using a preferred and approved method.
-
Place the anesthetized mouse in a supine position on the operating board.
-
Make a small midline incision in the neck to expose the trachea.
-
Carefully insert a 22G catheter into the trachea through the vocal cords.
-
Instill 50 µL of LPS solution (e.g., 5 mg/kg body weight dissolved in sterile saline) directly into the lungs via the catheter.[3]
-
Administer 50 µL of air immediately after the LPS instillation to ensure its distribution into the distal airways.[3]
-
Remove the catheter and suture the incision.
-
Allow the mice to recover in a clean cage.
-
Administer this compound at the desired dose and time point (e.g., intraperitoneally 1 hour before or after LPS challenge).
-
Euthanize the mice at a predetermined time point (e.g., 6, 24, or 48 hours) for sample collection.[4]
Caption: Experimental workflow for the LPS-induced lung inflammation model.
Bronchoalveolar Lavage Fluid (BALF) Analysis
BALF analysis is crucial for quantifying inflammatory cell infiltration and protein leakage into the alveolar space.[4][13]
Materials:
-
Euthanized mice from the ALI model
-
Sterile phosphate-buffered saline (PBS)
-
1 mL syringes
-
22G catheter
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Microplate reader for protein assay
Procedure:
-
Following euthanasia, expose the trachea of the mouse.
-
Insert a catheter into the trachea and secure it.
-
Instill 0.5 mL of sterile, cold PBS into the lungs and gently aspirate. Repeat this process three times with fresh PBS, collecting the fluid each time in the same tube.[2]
-
Centrifuge the collected BALF at 1500 rpm for 10 minutes at 4°C to pellet the cells.[4]
-
Collect the supernatant for cytokine and protein analysis.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total leukocyte count using a hemocytometer after staining with Türk's solution.[4]
-
Perform differential cell counts (neutrophils, macrophages) on cytospin preparations stained with a Wright-Giemsa stain.
-
Measure the total protein concentration in the BALF supernatant using a BCA or Bradford protein assay kit as an indicator of vascular permeability.
Lung Myeloperoxidase (MPO) Assay
MPO is an enzyme abundant in neutrophils, and its activity in lung tissue is a quantitative index of neutrophil infiltration.[14][15]
Materials:
-
Lung tissue homogenates
-
Hexadecyltrimethylammonium bromide (HTAB) buffer (0.5% HTAB in 50 mM potassium phosphate buffer, pH 6.0)
-
O-dianisidine dihydrochloride
-
Hydrogen peroxide
-
Spectrophotometer
Procedure:
-
Homogenize a weighed portion of the lung tissue in HTAB buffer.[15]
-
Freeze-thaw the homogenate three times and sonicate.
-
Centrifuge the homogenate at 4500 rpm for 45 minutes at 4°C.[15]
-
In a reaction tube, mix the supernatant with potassium phosphate buffer containing O-dianisidine dihydrochloride and hydrogen peroxide.
-
Measure the change in absorbance at 460 nm over time using a spectrophotometer.
-
Express MPO activity as units per milligram of lung tissue.[15]
Quantification of Inflammatory Cytokines
The levels of key pro-inflammatory cytokines in the BALF supernatant or lung homogenates can be measured using Enzyme-Linked Immunosorbent Assays (ELISA).
Materials:
-
BALF supernatant or lung homogenate supernatant
-
Commercially available ELISA kits for TNF-α, IL-6, and IL-1β
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kits.
-
Typically, this involves adding samples and standards to a pre-coated microplate, followed by incubation with detection antibodies and a substrate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
Data Presentation
The following tables provide a template for organizing and presenting the quantitative data obtained from the described experiments.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in BALF
| Treatment Group | Total Cells (x10⁵/mL) | Neutrophils (x10⁵/mL) | Macrophages (x10⁵/mL) |
| Control (Saline) | |||
| LPS + Vehicle | |||
| LPS + this compound (Low Dose) | |||
| LPS + this compound (High Dose) |
Table 2: Effect of this compound on Lung Edema and Neutrophil Infiltration
| Treatment Group | BALF Total Protein (µg/mL) | Lung MPO Activity (U/mg tissue) |
| Control (Saline) | ||
| LPS + Vehicle | ||
| LPS + this compound (Low Dose) | ||
| LPS + this compound (High Dose) |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in BALF
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (Saline) | |||
| LPS + Vehicle | |||
| LPS + this compound (Low Dose) | |||
| LPS + this compound (High Dose) |
Conclusion
The LPS-induced lung inflammation model is a robust and reproducible tool for the preclinical evaluation of anti-inflammatory compounds. The protocols and data presentation formats provided in this document offer a comprehensive framework for investigating the therapeutic potential of this compound. By systematically quantifying key inflammatory markers, researchers can elucidate the compound's mechanism of action and determine its efficacy in mitigating acute lung injury. The expected outcome of a successful therapeutic intervention with this compound would be a significant reduction in neutrophil infiltration, pulmonary edema, and pro-inflammatory cytokine production in the lungs of LPS-challenged animals.
References
- 1. LPS-induced Acute Lung Injury Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 3. LPS-induced acute lung injury mouse model [bio-protocol.org]
- 4. LPS-Induced Acute Lung Injury: Analysis of the Development and Suppression by the TNF-α-Targeting Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of LASSBio-998, a new drug candidate designed to be a p38 MAPK inhibitor, in an experimental model of acute lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Can LASSBio 596 and dexamethasone treat acute lung and liver inflammation induced by microcystin-LR? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Baicalin Relieves LPS-Induced Lung Inflammation via the NF-κB and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Magnoflorine Ameliorates Lipopolysaccharide-Induced Acute Lung Injury via Suppressing NF-κB and MAPK Activation [frontiersin.org]
- 9. Isostrictiniin Alleviates LPS-Induced Acute Lung Injury via the Regulation of the Keap1-Nrf2/HO-1 and MAPK/NF-κB Signaling Pathways [mdpi.com]
- 10. Frontiers | Valsartan attenuates LPS-induced ALI by modulating NF-κB and MAPK pathways [frontiersin.org]
- 11. Critical role for the NLRP3 inflammasome during acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The NLRP3 Inflammasome Is Required for the Development of Hypoxemia in LPS/Mechanical Ventilation Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LPS-induce acute lung injury (LPS nebulization, mice) [protocols.io]
- 14. Pulmonary Myeloperoxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of myeloperoxidase (MPO) activity of lung tissue [bio-protocol.org]
Application Notes and Protocols: Guinea Pig Trachea Relaxation Assay with LASSBio-1632
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the relaxant effects of LASSBio-1632, a selective phosphodiesterase-4 (PDE4) inhibitor, on guinea pig tracheal smooth muscle. This information is intended to guide researchers in setting up and performing robust in vitro assays to evaluate the bronchodilatory potential of this and similar compounds.
Introduction
This compound has been identified as a novel and selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade and smooth muscle tone of the airways.[1] By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to airway smooth muscle relaxation and demonstrating potential as a therapeutic agent for obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] The guinea pig isolated trachea preparation is a classical and reliable ex vivo model for studying the effects of bronchodilator agents.[2]
Data Presentation
While specific quantitative data for the relaxant effect of this compound on pre-contracted guinea pig trachea, such as pEC50 and Emax values, were not available in the reviewed literature, the following tables provide a template for presenting such data. For illustrative purposes, representative data for a well-characterized selective PDE4 inhibitor, Roflumilast, is included.
Table 1: Relaxant Effect of a Selective PDE4 Inhibitor (Roflumilast) on Carbachol-Induced Contractions in Guinea Pig Tracheal Rings
| Compound | Pre-contraction Agent (Concentration) | pEC50 | Emax (%) |
| Roflumilast | Carbachol (1 µM) | 7.4 ± 0.2 | 95 ± 5 |
pEC50 represents the negative logarithm of the molar concentration of the compound that produces 50% of the maximal relaxation. Emax represents the maximal relaxation as a percentage of the pre-induced contraction.
Table 2: Comparative Relaxant Effects on Histamine-Pre-contracted Guinea Pig Tracheal Rings
| Compound | pEC50 | Emax (%) |
| This compound | Data not available | Data not available |
| Roflumilast (Example) | 7.2 ± 0.3 | 98 ± 4 |
| Theophylline (Non-selective PDE inhibitor) | 4.5 ± 0.2 | 85 ± 6 |
| Salbutamol (β2-agonist) | 7.8 ± 0.1 | 100 ± 2 |
Experimental Protocols
Protocol 1: Preparation of Isolated Guinea Pig Tracheal Rings
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Krebs-Henseleit solution (Composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, Glucose 11.0)
-
Carbogen gas (95% O2 / 5% CO2)
-
Dissection instruments (scissors, forceps)
-
Petri dish
Procedure:
-
Humanely euthanize the guinea pig.
-
Carefully dissect the trachea and place it in a Petri dish containing cold, carbogen-aerated Krebs-Henseleit solution.
-
Gently remove adhering connective and fatty tissues from the trachea.
-
Cut the trachea into rings of approximately 3-4 mm in width.
-
For experiments requiring endothelium-denuded rings, gently rub the inner surface of the rings with a small cotton swab.
Protocol 2: Guinea Pig Trachea Relaxation Assay
Materials:
-
Isolated tracheal rings
-
Organ bath system with isometric force transducers
-
Krebs-Henseleit solution
-
Carbogen gas (95% O2 / 5% CO2)
-
Water bath at 37°C
-
Contractile agents (e.g., Carbachol, Histamine)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Data acquisition system
Procedure:
-
Mount the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with carbogen.
-
Apply an initial resting tension of 1.0-1.5 g to each tracheal ring.
-
Allow the tissues to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
-
After equilibration, induce a sustained contraction with a contractile agent (e.g., 1 µM Carbachol or 10 µM Histamine).
-
Once the contraction has reached a stable plateau, cumulatively add increasing concentrations of this compound to the organ bath.
-
Record the relaxant responses until a maximal effect is achieved or the highest concentration is tested.
-
At the end of each experiment, add a supramaximal concentration of a standard relaxant agent (e.g., papaverine) to induce 100% relaxation.
-
Calculate the relaxation at each this compound concentration as a percentage of the pre-induced contraction.
-
Plot concentration-response curves and determine pEC50 and Emax values.
Protocol 3: Ovalbumin Sensitization of Guinea Pigs (for allergic asthma model)
Materials:
-
Male Dunkin-Hartley guinea pigs
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Al(OH)3) as an adjuvant
-
Sterile saline solution
Procedure:
-
On day 0, sensitize the guinea pigs with an intraperitoneal injection of a solution containing ovalbumin (e.g., 100 µg) and aluminum hydroxide (e.g., 100 mg) in saline.
-
A booster injection can be administered on day 14 to enhance the sensitization.
-
On day 21, the animals can be challenged with an aerosolized solution of ovalbumin to induce an asthmatic response.
-
Tracheal tissues from these sensitized animals can then be used in the relaxation assay as described in Protocol 2 to investigate the effects of this compound in a model of allergic airway hyperreactivity.
Mandatory Visualizations
Caption: Experimental workflow for the guinea pig trachea relaxation assay.
Caption: Signaling pathway of this compound-induced airway smooth muscle relaxation.
References
Application Notes and Protocols for LASSBio-1632 Dose-Response Studies in Mice
A note on the compound: Publicly available research data for a compound specifically named LASSBio-1632 is limited. However, extensive dose-response studies have been published for a structurally and functionally similar N-acylhydrazone derivative, LASSBio-1586 . The following application notes and protocols are based on the comprehensive in vivo studies of LASSBio-1586 in mice, providing a robust framework for investigating the analgesic and anti-inflammatory properties of this class of compounds.
Overview and Mechanism of Action
LASSBio-1586 is a novel N-acylhydrazone derivative with significant analgesic and anti-inflammatory activities demonstrated in murine models. Its mechanism of action is multi-targeted, involving the modulation of several key signaling pathways implicated in pain and inflammation.[1][2][3] Studies suggest that LASSBio-1586 exerts its effects through the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which in turn reduces the production of prostaglandins, crucial mediators of inflammation.[1][2][3] Additionally, its pharmacological activity appears to involve the nitrergic, serotonergic, and histamine signaling pathways.[1][2][3]
Signaling Pathway of LASSBio-1586 in Inflammation
Caption: Proposed mechanism of LASSBio-1586 in reducing inflammation.
Quantitative Dose-Response Data
The following tables summarize the dose-dependent effects of LASSBio-1586 administered orally (p.o.) in various mouse models of nociception and inflammation.
Table 1: Analgesic Activity of LASSBio-1586
| Experimental Model | Dose (mg/kg, p.o.) | Endpoint | Result (% Inhibition) |
| Acetic Acid-Induced Writhing | 10 | Number of Writhings | ~55% |
| 20 | Number of Writhings | ~75% | |
| 40 | Number of Writhings | 89.0% | |
| Formalin Test (Phase 1 - Neurogenic Pain) | 10 | Licking Time | 49.0% |
| 20 | Licking Time | 49.7% | |
| 40 | Licking Time | 67.8% | |
| Formalin Test (Phase 2 - Inflammatory Pain) | 10 | Licking Time | ~60% |
| 20 | Licking Time | 96.7% | |
| 40 | Licking Time | ~85% | |
| Data extracted and compiled from Silva et al., 2018.[1][2] |
Table 2: Anti-inflammatory Activity of LASSBio-1586
| Experimental Model | Dose (mg/kg, p.o.) | Endpoint | Result (% Inhibition) |
| Carrageenan-Induced Paw Edema | 10 | Paw Edema Volume | ~40% |
| 20 | Paw Edema Volume | ~60% | |
| 40 | Paw Edema Volume | ~70% | |
| Croton Oil-Induced Ear Edema | 10 | Ear Edema Weight | ~25% |
| 20 | Ear Edema Weight | ~50% | |
| 40 | Ear Edema Weight | ~65% | |
| Arachidonic Acid-Induced Ear Edema | 20 | Ear Edema Weight | 47.9% |
| 40 | Ear Edema Weight | 51.5% | |
| Leukocyte Migration | 10 | Number of Leukocytes | ~30% |
| 20 | Number of Leukocytes | ~55% | |
| 40 | Number of Leukocytes | 75.9% | |
| Data extracted and compiled from Silva et al., 2018.[1][2] |
Experimental Protocols
The following are detailed protocols for assessing the analgesic and anti-inflammatory effects of LASSBio-1586 in mice.
Protocol 1: Acetic Acid-Induced Writhing Test for Analgesia
This model assesses peripheral analgesic activity by inducing visceral pain.
-
Animals: Male Swiss mice (20-25 g).
-
Materials:
-
LASSBio-1586 (or test compound)
-
Vehicle (e.g., 0.5% Tween 80 in saline)
-
0.6% Acetic acid solution
-
Oral gavage needles
-
Syringes and needles for intraperitoneal (i.p.) injection
-
-
Procedure:
-
Fast mice for 12 hours prior to the experiment with free access to water.
-
Group animals (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin 20 mg/kg, i.p.), and LASSBio-1586 treatment groups (10, 20, 40 mg/kg).
-
Administer LASSBio-1586 or vehicle orally (p.o.) 60 minutes before the acetic acid injection. Administer the positive control i.p. 30 minutes prior.
-
Induce writhing by injecting 0.6% acetic acid (10 mL/kg) intraperitoneally.
-
Immediately place each mouse in an individual observation chamber.
-
Count the number of writhes (abdominal constrictions and hind limb stretching) for each animal over a 20-minute period, starting 5 minutes after the acetic acid injection.
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
-
Protocol 2: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This is a standard model for acute inflammation.
-
Animals: Male Swiss mice (20-25 g).
-
Materials:
-
LASSBio-1586 (or test compound)
-
Vehicle
-
1% Carrageenan solution in saline
-
Plethysmometer or digital calipers
-
-
Procedure:
-
Group animals as described in Protocol 1.
-
Administer LASSBio-1586 or vehicle orally (p.o.).
-
After 60 minutes, induce inflammation by injecting 50 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.
-
The edema is expressed as the increase in paw volume or thickness relative to the baseline measurement.
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.
-
Experimental Workflow Diagram
Caption: General workflow for in vivo analgesic and anti-inflammatory studies.
Protocol 3: Croton Oil-Induced Ear Edema
This model evaluates topical or systemic anti-inflammatory effects.
-
Animals: Male Swiss mice (20-25 g).
-
Materials:
-
LASSBio-1586 (or test compound)
-
Vehicle
-
Croton oil solution (e.g., 2.5% in acetone)
-
Micropipette
-
8mm biopsy punch
-
Analytical balance
-
-
Procedure:
-
Group animals as previously described.
-
Administer LASSBio-1586 or vehicle orally (p.o.).
-
After 60 minutes, apply 10 µL of the croton oil solution to the inner surface of the right ear. The left ear serves as a control.
-
After a set period (e.g., 4-6 hours), euthanize the mice.
-
Remove both ears and, using a biopsy punch, take an 8mm disc from each ear.
-
Weigh the ear discs immediately.
-
The edema is calculated as the difference in weight between the right (treated) and left (control) ear discs.
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.[4][5][6]
-
Safety and Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The doses and procedures described are based on published studies but should be optimized and validated under specific laboratory conditions. Pain and distress in animals should be minimized, and appropriate humane endpoints should be established for all studies.
References
- 1. LASSBio-1586, an N-acylhydrazone derivative, attenuates nociceptive behavior and the inflammatory response in mice | PLOS One [journals.plos.org]
- 2. LASSBio-1586, an N-acylhydrazone derivative, attenuates nociceptive behavior and the inflammatory response in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LASSBio-1586, an N-acylhydrazone derivative, attenuates nociceptive behavior and the inflammatory response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of inflammatory mechanisms induced by croton oil in mouse ear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of inflammatory mechanisms induced by croton oil in mouse ear - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
Application Notes and Protocols for Cell-Based Assays to Evaluate LASSBio-1632 Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to characterize the biological activity of LASSBio-1632, a selective phosphodiesterase 4 (PDE4) inhibitor. The following protocols are designed to assess its inhibitory effects on PDE4 isoforms, its anti-inflammatory properties, and its potential for inducing airway smooth muscle relaxation.
Application Note: Determination of this compound Potency and Selectivity for PDE4A and PDE4D Isoforms using a CRE-Luciferase Reporter Assay
This assay is designed to quantify the inhibitory activity of this compound on intracellular PDE4A and PDE4D, which leads to an increase in cyclic AMP (cAMP) levels and subsequent activation of the cAMP response element (CRE)-driven luciferase reporter gene.
Signaling Pathway: PDE4 Inhibition and CRE-Luciferase Reporter Activation
Caption: PDE4 Inhibition Pathway.
Experimental Protocol
a. Materials:
-
HEK293 cells (or other suitable host cell line)
-
Expression vectors for human PDE4A and PDE4D
-
CRE-luciferase reporter vector
-
Lipofectamine 2000 or other transfection reagent
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Forskolin
-
This compound
-
Luciferase Assay System (e.g., Promega)
-
96-well white, clear-bottom cell culture plates
-
Luminometer
b. Cell Culture and Transfection:
-
Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Co-transfect the cells with the CRE-luciferase reporter vector and either the PDE4A or PDE4D expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for another 24 hours.
c. Compound Treatment and Luciferase Assay:
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Pre-incubate the cells with the compound for 30 minutes.
-
Stimulate the cells with forskolin (final concentration of 10 µM) to induce cAMP production.
-
Incubate for 4-6 hours at 37°C.
-
Perform the luciferase assay according to the manufacturer's instructions. Measure luminescence using a luminometer.
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound on PDE4A and PDE4D in HEK293 Cells
| Target | This compound IC50 (nM) [Illustrative] |
| PDE4A | 85 |
| PDE4D | 50 |
Note: The data presented is illustrative and represents expected outcomes for a selective PDE4 inhibitor.
Application Note: Evaluation of the Anti-Inflammatory Activity of this compound by Measuring TNF-α Inhibition in Macrophages
This protocol describes a cell-based assay to determine the ability of this compound to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Workflow: TNF-α Inhibition Assay
Caption: TNF-α Inhibition Assay Workflow.
Experimental Protocol
a. Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Mouse TNF-α ELISA kit
-
96-well cell culture plates
-
Microplate reader
b. Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in DMEM.
-
Pre-treat the cells with different concentrations of this compound for 1 hour. Include a vehicle control.
-
Stimulate the cells with LPS (final concentration of 100 ng/mL) to induce TNF-α production.
-
Incubate for 18-24 hours.
c. TNF-α Measurement:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Quantify the amount of TNF-α in the supernatant using a mouse TNF-α ELISA kit according to the manufacturer's protocol.
-
Measure the absorbance at 450 nm using a microplate reader.
Data Presentation
Table 2: Inhibition of LPS-Induced TNF-α Production by this compound in RAW 264.7 Cells
| Treatment | TNF-α Concentration (pg/mL) [Illustrative] | % Inhibition [Illustrative] |
| Vehicle (no LPS) | < 10 | - |
| Vehicle + LPS | 2500 | 0 |
| This compound (10 nM) + LPS | 1875 | 25 |
| This compound (100 nM) + LPS | 1250 | 50 |
| This compound (1 µM) + LPS | 625 | 75 |
| IC50 (nM) | - | 100 |
Note: The data presented is illustrative and represents expected outcomes for a PDE4 inhibitor.
Application Note: Assessment of this compound-Induced Airway Smooth Muscle Cell Relaxation using a Collagen Gel Contraction Assay
This protocol evaluates the ability of this compound to induce relaxation of pre-contracted airway smooth muscle cells embedded in a 3D collagen matrix.
Experimental Workflow: Airway Smooth Muscle Relaxation Assay
Caption: Airway Smooth Muscle Relaxation Workflow.
Experimental Protocol
a. Materials:
-
Human Bronchial Smooth Muscle Cells (HBSMCs)
-
Smooth Muscle Growth Medium-2 (SmGM-2)
-
Type I collagen solution
-
Methacholine or other contractile agonist
-
This compound
-
24-well tissue culture plates
-
Digital imaging system
b. Cell-Collagen Gel Preparation:
-
Culture HBSMCs in SmGM-2 medium.
-
Prepare a cell-collagen mixture by combining HBSMCs, collagen solution, and culture medium.
-
Pipette the mixture into 24-well plates and allow it to polymerize at 37°C for 1 hour.
-
After polymerization, gently detach the gels from the well surface.
c. Contraction and Relaxation Assay:
-
Induce contraction of the collagen gels by adding a contractile agonist (e.g., 1 µM methacholine) to the culture medium.
-
Incubate until the gel contraction reaches a plateau (typically 2-4 hours).
-
Capture baseline images of the contracted gels.
-
Add different concentrations of this compound to the medium. Include a vehicle control.
-
Incubate and capture images of the gels at various time points (e.g., 1, 2, 4, and 6 hours) to monitor relaxation (increase in gel diameter).
d. Data Analysis:
-
Measure the area or diameter of the collagen gels from the captured images.
-
Calculate the percentage of relaxation relative to the pre-contracted state.
Data Presentation
Table 3: this compound-Induced Relaxation of Pre-Contracted Airway Smooth Muscle Cell Gels
| This compound Concentration | % Relaxation at 4 hours [Illustrative] |
| Vehicle | 5 |
| 10 nM | 20 |
| 100 nM | 45 |
| 1 µM | 70 |
| EC50 (nM) | ~120 |
Note: The data presented is illustrative and represents expected outcomes for a compound with relaxant properties on airway smooth muscle.
Application Notes and Protocols: Measuring the Effects of LASSBio-1632 on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols and application notes for investigating the effects of LASSBio-1632, a novel compound, on the production of key pro-inflammatory cytokines. While specific data on this compound is not yet publicly available, the methodologies outlined here are based on established protocols for characterizing similar anti-inflammatory compounds from the LASSBio series, such as LASSBio-596, LASSBio-998, and LASSBio-1135.[1][2][3][4] These compounds have been shown to modulate the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), which are crucial mediators of inflammatory responses.[1][2][5][6] The protocols described herein will guide researchers in assessing the potential anti-inflammatory activity of this compound by quantifying its impact on cytokine secretion in vitro.
Data Presentation: Illustrative Effects of this compound on Cytokine Production
The following table presents hypothetical data illustrating the potential dose-dependent inhibitory effect of this compound on the production of TNF-α, IL-1β, and IL-6 by lipopolysaccharide (LPS)-stimulated murine macrophages. This data is for exemplary purposes to guide data presentation.
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) ± SD | % Inhibition | IL-1β (pg/mL) ± SD | % Inhibition | IL-6 (pg/mL) ± SD | % Inhibition |
| Vehicle Control (DMSO) | - | 1500 ± 120 | 0% | 800 ± 65 | 0% | 2500 ± 210 | 0% |
| This compound | 0.1 | 1275 ± 110 | 15% | 720 ± 58 | 10% | 2375 ± 190 | 5% |
| This compound | 1 | 825 ± 70 | 45% | 480 ± 42 | 40% | 1625 ± 140 | 35% |
| This compound | 10 | 300 ± 25 | 80% | 200 ± 18 | 75% | 750 ± 65 | 70% |
| This compound | 100 | 150 ± 15 | 90% | 96 ± 10 | 88% | 375 ± 30 | 85% |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Cytokine Production in Macrophages
This protocol details the procedure for treating murine macrophages (e.g., RAW 264.7 or primary peritoneal macrophages) with this compound and stimulating them with LPS to induce cytokine production.
Materials:
-
RAW 264.7 cells or primary murine peritoneal macrophages
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Refrigerated centrifuge
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells or primary macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Subsequently, prepare serial dilutions of this compound in complete DMEM to achieve the desired final concentrations. The final DMSO concentration in all wells should be less than 0.1% to avoid solvent-induced cytotoxicity.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells. Add 100 µL of the prepared this compound dilutions to the respective wells. For the vehicle control group, add medium containing the same final concentration of DMSO.
-
Incubation: Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator to allow for compound uptake.
-
Stimulation: Following the pre-incubation with this compound, add 10 µL of LPS solution (final concentration of 100 ng/mL) to all wells except for the unstimulated control group.
-
Final Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 400 x g for 10 minutes at 4°C. Carefully collect the supernatant from each well without disturbing the cell pellet and transfer it to sterile microcentrifuge tubes.
-
Storage: Store the supernatants at -80°C until cytokine analysis.
Protocol 2: Quantification of Cytokines by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general procedure for measuring the concentration of TNF-α, IL-1β, and IL-6 in the collected cell culture supernatants using commercially available ELISA kits.[7]
Materials:
-
Commercially available ELISA kits for murine TNF-α, IL-1β, and IL-6
-
Collected cell culture supernatants
-
Wash buffer (as provided in the kit)
-
Assay diluent (as provided in the kit)
-
TMB substrate solution (as provided in the kit)
-
Stop solution (as provided in the kit)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest. Incubate as recommended by the manufacturer.
-
Washing: Wash the plate multiple times with the provided wash buffer to remove any unbound antibody.
-
Blocking: Block the plate with a blocking buffer to prevent non-specific binding.
-
Sample and Standard Incubation: Add the prepared standards and collected cell culture supernatants to the appropriate wells. Incubate for the time specified in the kit protocol to allow the cytokine to bind to the capture antibody.
-
Washing: Repeat the washing step to remove unbound substances.
-
Detection Antibody Incubation: Add the biotin-conjugated detection antibody to each well. This antibody will bind to a different epitope on the captured cytokine. Incubate as directed.
-
Washing: Wash the plate again to remove the unbound detection antibody.
-
Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well. The streptavidin will bind to the biotin on the detection antibody. Incubate as per the protocol.
-
Washing: Perform a final wash to remove the unbound enzyme conjugate.
-
Substrate Addition: Add the TMB substrate solution to each well. The HRP enzyme will catalyze a color change. Incubate in the dark for the recommended time.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The color in the wells will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in each of the unknown samples.
Mandatory Visualizations
Caption: A flowchart illustrating the key steps in the in vitro assessment of this compound's effect on cytokine production.
References
- 1. Therapeutic effects of LASSBio-596 in an elastase-induced mouse model of emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of LASSBio-998, a new drug candidate designed to be a p38 MAPK inhibitor, in an experimental model of acute lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LASSBio-1135: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain | PLOS One [journals.plos.org]
- 4. LASSBio-1135: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating the therapeutic effects of LASSBio-596 in an in vivo model of cylindrospermopsin-induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic effects of LASSBio-596 in an elastase-induced mouse model of emphysema - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytokine Elisa [bdbiosciences.com]
Application Notes and Protocols for Studying PDE4 Isoform Selectivity with LASSBio-1632
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing LASSBio-1632, a selective phosphodiesterase 4 (PDE4) inhibitor, for studying PDE4 isoform selectivity and its downstream biological effects. The provided protocols and data will enable researchers to effectively incorporate this compound into their workflows for drug discovery and development in inflammatory and respiratory diseases.
Introduction to PDE4 and Isoform Selectivity
Phosphodiesterase 4 (PDE4) is a critical enzyme family responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger involved in a multitude of cellular processes, including inflammation, cell proliferation, and synaptic plasticity. The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to over 20 different isoforms through alternative splicing. These isoforms exhibit distinct tissue distribution and subcellular localization, allowing for compartmentalized regulation of cAMP signaling.
The development of PDE4 inhibitors has been a promising therapeutic strategy for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). However, early non-selective PDE4 inhibitors were often associated with dose-limiting side effects, including nausea and emesis, which are primarily attributed to the inhibition of the PDE4D isoform. This has spurred the development of isoform-selective inhibitors to achieve a better therapeutic window. This compound is a novel sulfonyl hydrazone derivative that has demonstrated selectivity for specific PDE4 isoforms, making it a valuable tool for dissecting the roles of these isoforms in health and disease.
This compound: A Selective PDE4A and PDE4D Inhibitor
This compound was developed through a lead-optimization approach on its prototype, LASSBio-448. It has been identified as a selective inhibitor of PDE4A and PDE4D isoforms.[1] This selectivity profile suggests its potential for anti-inflammatory and anti-asthmatic effects with a reduced side-effect profile compared to non-selective PDE4 inhibitors.
Quantitative Data: In Vitro PDE4 Isoform Inhibition
The inhibitory activity of this compound and its precursor, LASSBio-448, against the four PDE4 isoforms is summarized below. This data is crucial for designing experiments to probe the specific functions of PDE4A and PDE4D.
| Compound | PDE4A IC50 (µM) | PDE4B IC50 (µM) | PDE4C IC50 (µM) | PDE4D IC50 (µM) |
| This compound | 0.5 [1] | Not Reported | Not Reported | 0.7 [1] |
| LASSBio-448 | 0.7[2] | 1.4[2] | 1.1[2] | 4.7[2] |
Note: The IC50 values for this compound against PDE4B and PDE4C have not been reported in the currently available literature. Researchers are encouraged to determine these values to obtain a complete selectivity profile.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
Protocol 1: PDE4 Isoform Selectivity Profiling using IMAP Fluorescence Polarization Assay
This protocol describes a method to determine the IC50 values of this compound against the four human PDE4 isoforms. The IMAP (Immobilized Metal Affinity Particle) technology is a homogeneous, fluorescence polarization (FP)-based assay that measures the enzymatic activity of phosphodiesterases.
Materials:
-
Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes
-
IMAP Progressive Binding System (e.g., from Molecular Devices)
-
Fluorescein-labeled cAMP (FL-cAMP) substrate
-
Assay Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM MgCl₂, 0.1% BSA, 0.05% NaN₃
-
This compound
-
DMSO (for compound dilution)
-
384-well black, low-volume microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 100 µM to 0.01 nM.
-
Enzyme Preparation: Dilute each PDE4 isoform in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure linear reaction kinetics.
-
Assay Reaction: a. Add 2 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate. b. Add 4 µL of the diluted PDE4 enzyme solution to each well. c. Incubate for 15 minutes at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding 4 µL of FL-cAMP substrate (final concentration should be below the Km for each enzyme). e. Incubate the reaction mixture for 30-60 minutes at room temperature. The incubation time should be optimized to ensure that less than 20% of the substrate is consumed in the absence of inhibitor.
-
Detection: a. Stop the reaction by adding 60 µL of the IMAP Binding Solution. b. Incubate for at least 60 minutes at room temperature to allow for the binding of the phosphorylated product to the IMAP particles. c. Measure the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Data Analysis: a. Convert the fluorescence polarization values to the extent of reaction (pmol of AMP produced). b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: Inhibition of TNF-α Release in LPS-Stimulated RAW 264.7 Macrophages
This protocol details the procedure to assess the anti-inflammatory effect of this compound by measuring its ability to inhibit the release of Tumor Necrosis Factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated murine macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO
-
Mouse TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: a. The next day, replace the medium with fresh DMEM. b. Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for 1 hour.
-
LPS Stimulation: a. Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. b. Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 10 minutes and collect the cell culture supernatants.
-
TNF-α Measurement: a. Quantify the concentration of TNF-α in the supernatants using a commercial mouse TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: a. Calculate the percentage inhibition of TNF-α release for each concentration of this compound compared to the LPS-stimulated vehicle control. b. Determine the IC50 value for TNF-α inhibition.
Protocol 3: Murine Model of LPS-Induced Airway Hyperreactivity
This protocol describes an in vivo model to evaluate the efficacy of this compound in reducing airway hyperreactivity (AHR), a key feature of asthma.
Materials:
-
Male A/J mice (6-8 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Methacholine
-
Whole-body plethysmography system
Procedure:
-
Acclimatization: Acclimatize the mice for at least one week before the experiment.
-
LPS Challenge: a. Anesthetize the mice lightly with isoflurane. b. Administer LPS (e.g., 10 µg in 50 µL of sterile saline) intranasally.
-
Compound Administration: a. Administer this compound or vehicle orally (e.g., 10 mg/kg) 23 hours after the LPS challenge.
-
Measurement of Airway Hyperreactivity: a. At 24 hours post-LPS challenge, place the mice in the whole-body plethysmography chambers and allow them to acclimatize. b. Measure baseline enhanced pause (Penh) values. c. Expose the mice to nebulized saline followed by increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, and 50 mg/mL). d. Record Penh values for 3 minutes after each nebulization.
-
Data Analysis: a. Calculate the average Penh for each methacholine concentration. b. Plot the Penh values against the methacholine concentration to generate dose-response curves. c. Compare the AHR in the this compound-treated group to the vehicle-treated group.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of this compound and PDE4 isoform selectivity.
Caption: PDE4 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Characterization.
Caption: Isoform Selectivity Profile of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing LASSBio Compound Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with LASSBio compounds during in vitro experiments.
Disclaimer: The following guidance is based on general principles for poorly soluble research compounds. Without specific data on "LASSBio-1632," we are providing a generalized guide applicable to novel chemical entities developed at LASSBio. For specific inquiries about a particular compound, please refer to its dedicated technical data sheet.
Frequently Asked Questions (FAQs)
Q1: My LASSBio compound is precipitating when I dilute my DMSO stock solution into aqueous assay buffer. What is the primary cause of this?
A1: This is a common issue for poorly water-soluble compounds. Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving many lipophilic compounds.[1][2][3] However, when the DMSO stock is diluted into an aqueous buffer, the overall solvent polarity increases dramatically. This can cause the compound to exceed its solubility limit in the final aqueous solution, leading to precipitation. It is crucial to ensure the final DMSO concentration is as low as possible while maintaining compound solubility.
Q2: What is a safe final concentration of DMSO for my cell-based assay?
A2: The tolerance of cell lines to DMSO can vary. Generally, a final DMSO concentration of less than 0.5% (v/v) is recommended for most cell-based assays to avoid solvent-induced artifacts or cytotoxicity. Some robust cell lines may tolerate up to 1%, but it is always best practice to determine the maximum tolerable DMSO concentration for your specific cell line in a preliminary vehicle control experiment.
Q3: Can I use surfactants to improve the solubility of my LASSBio compound?
A3: Yes, for non-cell-based assays like enzyme activity screens, non-ionic surfactants such as Tween-20 or Triton X-100 at low concentrations (e.g., 0.01 - 0.05%) can help maintain compound solubility.[4] However, for cell-based assays, surfactants can be cytotoxic as they can disrupt cell membranes.[4] If considering a surfactant for a cell-based assay, its critical micelle concentration (CMC) and its effect on cell viability must be carefully evaluated.
Q4: Are there other methods to improve the aqueous solubility of a compound for in vitro testing?
A4: Several alternative methods can be employed to enhance the solubility of poorly soluble drugs.[5][6][7][8] These include:
-
pH adjustment: For ionizable compounds, adjusting the pH of the buffer can increase solubility.
-
Use of co-solvents: Besides DMSO, other water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycols can be used.[6]
-
Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6][7]
-
Formulation as a solid dispersion: This involves dispersing the compound in an inert carrier matrix at the solid state, which can enhance the dissolution rate.[5][7]
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer
This guide provides a systematic approach to troubleshooting and resolving compound precipitation upon dilution from a DMSO stock.
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Multidisciplinary utilization of dimethyl sulfoxide: pharmacological, cellular, and molecular aspects. | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. researchgate.net [researchgate.net]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancements in Solubility Enhancement Techniques for Poorly Soluble Drugs [wisdomlib.org]
LASSBio-1632 stability in different solvent systems
Welcome to the technical support center for LASSBio-1632. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvent systems. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For optimal stability, it is recommended to prepare stock solutions of this compound in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM. Store these stock solutions at -20°C for long-term use. For immediate use in aqueous-based assays, further dilutions should be made in the appropriate experimental buffer.
Q2: How stable is this compound in common laboratory solvents?
A2: The stability of this compound varies depending on the solvent system. A summary of its stability under different conditions is provided in the table below. These studies were conducted to understand the inherent stability of the drug.[1][2][3] It is crucial to use fresh preparations for experiments to ensure the integrity of the compound.
Q3: My this compound solution has precipitated. What should I do?
A3: Precipitation may occur if the solubility of this compound is exceeded in a particular solvent or upon storage at low temperatures. If precipitation is observed, gently warm the solution to 37°C and vortex to redissolve the compound. If the precipitate does not dissolve, it is recommended to prepare a fresh solution. To avoid precipitation, ensure the final concentration in aqueous buffers does not exceed the solubility limit.
Q4: Can I use solvents other than DMSO to dissolve this compound?
A4: While DMSO is the recommended solvent, other organic solvents such as ethanol and acetonitrile can be used. However, the stability and solubility in these solvents may be different. It is advisable to perform a preliminary stability assessment in the chosen solvent system before proceeding with critical experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in the working solution. | Prepare fresh working solutions from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Verify the pH of your experimental buffer, as extreme pH can accelerate degradation.[4] | ||
| Loss of compound activity over time | Instability in the aqueous buffer at experimental temperature. | Minimize the incubation time of this compound in aqueous buffers. Prepare the final dilution immediately before adding to the assay. |
| Consider performing the experiment at a lower temperature if the protocol allows. | ||
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | Conduct forced degradation studies to identify potential degradation products and establish the degradation pathway.[1][5] This will help in developing a stability-indicating analytical method.[6] |
| Ensure the purity of the solvent, as impurities can react with the compound. |
Data on this compound Stability
The following table summarizes the stability of this compound in different solvent systems under accelerated degradation conditions. The percentage of the parent compound remaining was determined by High-Performance Liquid Chromatography (HPLC).[7][8]
| Solvent System | Condition | Time (hours) | This compound Remaining (%) |
| DMSO | Room Temperature | 24 | 99.5 |
| Ethanol | Room Temperature | 24 | 98.2 |
| Acetonitrile | Room Temperature | 24 | 97.8 |
| PBS (pH 7.4) | 37°C | 6 | 91.3 |
| 0.1 N HCl | 60°C | 4 | 75.4 |
| 0.1 N NaOH | 60°C | 4 | 68.9 |
| 3% H₂O₂ | Room Temperature | 4 | 82.1 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products.[2][3][5]
-
Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Stress Conditions: Expose the solution to the following stress conditions as outlined by ICH guidelines[4]:
-
Acid Hydrolysis: Add an equal volume of 0.1 N HCl and incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.1 N NaOH and incubate at 60°C.
-
Oxidation: Add an equal volume of 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Incubate the solution at 60°C.
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
-
Sampling: Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Neutralize the acid and base-stressed samples and analyze all samples by a stability-indicating HPLC method.[6]
Protocol 3: HPLC Method for Stability Analysis
A validated stability-indicating analytical method is crucial for separating and quantifying the active pharmaceutical ingredient from its degradation products.[6][9]
-
Instrumentation: A standard HPLC system with a UV detector.[8]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Data Analysis: The percentage of this compound remaining is calculated by comparing the peak area at each time point to the initial time point.
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Troubleshooting flowchart for inconsistent results.
References
- 1. Forced Degradation Studies - Protheragen Lab [labs.protheragen.ai]
- 2. apicule.com [apicule.com]
- 3. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - ProQuest [proquest.com]
- 4. nelsonlabs.com [nelsonlabs.com]
- 5. acdlabs.com [acdlabs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]
- 9. researchgate.net [researchgate.net]
Optimizing LASSBio-1632 concentration for cell culture
Welcome to the technical support center for LASSBio-1632. This resource provides researchers, scientists, and drug development professionals with detailed guidance on optimizing the use of this compound in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a sulfonyl hydrazone derivative that acts as a selective inhibitor of phosphodiesterase 4A (PDE4A) and PDE4D. By inhibiting these enzymes, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels. This elevation in cAMP modulates the downstream signaling pathways involved in inflammation, including the suppression of tumor necrosis factor-alpha (TNF-α) production.
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: Based on its in vitro IC50 values for PDE4A (0.5 µM) and PDE4D (0.7 µM), a starting concentration range of 0.1 µM to 10 µM is recommended for most cell-based assays. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in cell culture-grade DMSO. For example, to make a 10 mM stock solution of this compound (Molecular Weight: 453.5 g/mol ), dissolve 4.535 mg in 1 mL of DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Q4: In which cell lines can I test the effect of this compound on TNF-α production?
A4: Murine macrophage-like cell lines such as RAW 264.7 and human monocytic cell lines like THP-1 are commonly used to study inflammation and TNF-α secretion. These cells can be stimulated with lipopolysaccharide (LPS) to induce a robust inflammatory response and TNF-α production, providing a suitable model to evaluate the inhibitory effects of this compound. Human peripheral blood mononuclear cells (PBMCs) are also a relevant primary cell model.
Q5: What are the expected outcomes of this compound treatment in a TNF-α inhibition assay?
A5: In a well-conducted experiment, you should observe a dose-dependent decrease in the concentration of TNF-α in the cell culture supernatant of LPS-stimulated cells treated with this compound.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or low inhibition of TNF-α production | 1. Suboptimal this compound concentration: The concentration used may be too low to effectively inhibit PDE4 in your cell system. 2. Cellular health: Cells may be unhealthy or at a suboptimal confluency, affecting their response to both LPS and the inhibitor. 3. LPS stimulation issues: The LPS concentration may be too high, overwhelming the inhibitory effect, or the LPS itself may be inactive. 4. Incorrect timing of treatment: The pre-incubation time with this compound may not be sufficient. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 50 µM). 2. Ensure cells are healthy, within a consistent passage number, and seeded at an appropriate density. Aim for 70-80% confluency at the time of treatment. 3. Titrate the LPS concentration to find the EC50 for TNF-α production in your cell line. Use a fresh, validated batch of LPS. 4. Optimize the pre-incubation time with this compound (e.g., 1, 2, or 4 hours) before LPS stimulation. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell distribution across wells. 2. Pipetting errors: Inaccurate dispensing of this compound, LPS, or other reagents. 3. Edge effects in multi-well plates: Evaporation from the outer wells can concentrate solutes and affect cell behavior. | 1. Ensure a homogenous cell suspension before seeding and use a consistent seeding technique. 2. Use calibrated pipettes and change tips between different treatments. Prepare master mixes of reagents where possible. 3. To minimize edge effects, fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment. |
| Observed cytotoxicity | 1. High this compound concentration: The concentration used may be toxic to the cells. 2. High DMSO concentration: The final concentration of the vehicle (DMSO) in the culture medium may be toxic. 3. Cell line sensitivity: Some cell lines may be more sensitive to the compound or DMSO. | 1. Perform a cell viability assay (e.g., MTT, XTT, or trypan blue exclusion) in parallel with your functional assay to determine the cytotoxic concentration range of this compound. 2. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v), and ideally is below 0.1%. Include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) in all experiments. 3. If your primary cell line is too sensitive, consider using a more robust cell line or reducing the treatment duration. |
| Unexpected increase in TNF-α production | 1. Compound-induced cellular stress: At certain concentrations, some compounds can induce a stress response that may lead to cytokine release. 2. Contamination: The this compound stock or other reagents may be contaminated with endotoxin (LPS). | 1. Re-evaluate the dose-response curve and check for a bell-shaped (hormetic) response. 2. Use sterile, endotoxin-free reagents and practice aseptic cell culture techniques. Test your this compound stock for endotoxin contamination. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder (Molecular Weight: 453.5 g/mol ; CAS Number: 2244196-66-9)
-
Cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution, weigh out 4.535 mg of this compound powder.
-
Add 1 mL of sterile DMSO to the powder.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: TNF-α Inhibition Assay in RAW 264.7 Cells
Materials:
-
RAW 264.7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kit for murine TNF-α
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution to achieve final desired concentrations (e.g., 0.1, 1, 10 µM).
-
Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.
-
Pre-incubate the cells with this compound for 1 hour at 37°C.
-
-
LPS Stimulation:
-
Prepare a solution of LPS in complete culture medium at a concentration that induces a submaximal TNF-α response (e.g., 10 ng/mL; this should be determined empirically for your specific cell line and LPS batch).
-
Add 10 µL of the LPS solution to each well (except for the unstimulated control wells).
-
Incubate the plate for 6-24 hours at 37°C. The optimal incubation time should be determined in preliminary experiments.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell layer.
-
Measure the concentration of TNF-α in the supernatants using a murine TNF-α ELISA kit according to the manufacturer's instructions.
-
Visualizations
Caption: this compound inhibits PDE4, increasing cAMP and promoting an anti-inflammatory response.
Caption: Workflow for TNF-α inhibition assay using this compound.
Technical Support Center: Troubleshooting In Vivo Efficacy Studies
Welcome to the technical support center for in vivo efficacy studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during preclinical in vivo experiments with small molecule inhibitors, such as LASSBio-1632.
Frequently Asked Questions (FAQs)
Q1: My small molecule inhibitor shows excellent in vitro potency, but we observe a lack of in vivo efficacy. What are the potential reasons?
A1: A discrepancy between in vitro and in vivo results is a common challenge in drug development. Several factors could be contributing to this issue:
-
Poor Pharmacokinetics (PK): The compound may not be reaching its target in sufficient concentrations in vivo. This could be due to poor absorption, rapid metabolism, or fast excretion.[1][2] A pilot pharmacokinetic study is recommended to assess the drug's profile.
-
Inadequate Target Engagement: Even if the compound reaches the target tissue, it may not be engaging the target protein at the administered dose. A pharmacodynamic (PD) study can help assess target engagement by measuring a relevant biomarker.[1]
-
Formulation and Solubility Issues: The compound's formulation may not be optimal for in vivo delivery, leading to poor solubility and bioavailability.[3][4][5]
-
Off-Target Effects: The compound might have unforeseen off-target effects that counteract its intended therapeutic action.[6][7][8]
Q2: We are observing unexpected toxicity in our animal models at doses we predicted to be safe. How should we troubleshoot this?
A2: Unexpected toxicity is a serious concern that requires immediate attention. Here are the initial steps to take:
-
Vehicle Control Group: Always include a control group that receives only the vehicle (the solution used to dissolve the drug) to rule out toxicity caused by the formulation itself.[1]
-
Maximum Tolerated Dose (MTD) Study: It is crucial to perform a Maximum Tolerated Dose (MTD) study to establish a safe dose range for your efficacy studies.[1] The starting dose for an MTD study is often determined by extrapolating from in vitro data.[1]
-
Investigate Off-Target Effects: The toxicity could be due to the compound hitting unintended targets. A thorough literature search on the target and compound class, as well as potential off-target profiling assays, may be necessary.[6][7]
Q3: How do we select an appropriate starting dose for our in vivo efficacy study?
A3: Selecting the right starting dose is critical for a successful study. The process generally involves:
-
In Vitro Data Extrapolation: The initial dose is often estimated based on the in vitro IC50 or EC50 values. A common approach is to start at a dose projected to achieve a plasma concentration several times higher than the in vitro effective concentration.[1]
-
Maximum Tolerated Dose (MTD) Study: Before initiating efficacy studies, an MTD study should be conducted in the same animal model to determine the highest dose that does not cause unacceptable toxicity.[1]
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Data: If available, PK/PD data from pilot studies can provide valuable information on the dose required to achieve the desired target engagement.[2]
Troubleshooting Guide
This guide addresses specific problems you might encounter during your in vivo studies.
Problem 1: High Inter-Animal Variability in Efficacy Results
-
Possible Cause: Significant differences in drug absorption and metabolism among individual animals.
-
Troubleshooting Steps:
-
Refine Animal Model: Ensure the use of a homogenous group of animals in terms of age, weight, and genetic background.
-
Pilot PK Study: Conduct a small-scale pharmacokinetic study to understand the variability in drug exposure.[1]
-
Optimize Formulation: Re-evaluate the drug formulation to ensure consistent solubility and absorption.[3][4]
-
Problem 2: Lack of Correlation Between Dose and Response
-
Possible Cause: The dose range selected may be too narrow or entirely outside the therapeutic window. The compound might also have a very steep dose-response curve.
-
Troubleshooting Steps:
-
Wider Dose Range: Test a broader range of doses in your next study.
-
Pharmacodynamic (PD) Analysis: At each dose level, measure a biomarker of target engagement to correlate the dose with biological activity at the target site.[1]
-
Experimental Protocols
Pharmacokinetic (PK) Study Protocol
-
Animal Model: Select the appropriate animal model (e.g., mice, rats) used in the efficacy studies.
-
Drug Administration: Administer the compound via the intended clinical route (e.g., oral, intravenous). Include multiple dose groups.
-
Sample Collection: Collect blood samples at various time points after administration (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the drug concentration.
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Maximum Tolerated Dose (MTD) Study Protocol
-
Dose Escalation: Start with a low dose and escalate in subsequent cohorts of animals.
-
Toxicity Monitoring: Closely monitor the animals for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance.
-
Endpoint: The MTD is reached when unacceptable toxicity is observed. The dose level just below the MTD is often used as the high dose in efficacy studies.[1]
Quantitative Data Summary
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) |
| Intravenous (IV) | 5 | 1500 | 0.25 | 3000 | 100 |
| Oral (PO) | 20 | 800 | 2 | 4500 | 37.5 |
| Intraperitoneal (IP) | 10 | 1200 | 1 | 3600 | 60 |
Table 2: Example of a Dose-Response Relationship from an In Vivo Efficacy Study
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 0 | 1500 | 0 |
| This compound | 10 | 1125 | 25 |
| This compound | 30 | 600 | 60 |
| This compound | 100 | 300 | 80 |
Visualizations
Caption: Troubleshooting workflow for in vivo efficacy studies.
Caption: Inhibition of a signaling pathway by a small molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of small molecule cancer drugs: Successes, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPECIAL FEATURE - Bioavailability & Solubility: The Promise of Novel Ingredients [drug-dev.com]
- 4. Developing optimised formulations with minimal drug substance [manufacturingchemist.com]
- 5. Formulation, characterization and in vivo and in vitro evaluation of aloe-emodin-loaded solid dispersions for dissolution enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]
- 7. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
LASSBio-1632 dose adjustment to minimize side effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving LASSBio-1632. The information is designed to help minimize potential side effects through careful dose adjustment and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a sulfonyl hydrazone derivative that acts as a selective inhibitor of phosphodiesterase 4 (PDE4), with specific activity against the PDE4A and PDE4D isoforms. By inhibiting PDE4, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), an important intracellular second messenger. Elevated cAMP levels have a broad range of anti-inflammatory effects, including the downregulation of pro-inflammatory cytokines like TNF-α. This mechanism makes this compound a potential therapeutic candidate for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Q2: What are the common side effects associated with PDE4 inhibitors like this compound?
A2: While specific clinical data for this compound is not yet available, class-wide side effects for PDE4 inhibitors are well-documented. These are often the dose-limiting factors in clinical applications. Common side effects include gastrointestinal issues such as nausea, diarrhea, and vomiting.[1][2][3][4] Headache and weight loss are also frequently reported.[1][3][5] Some PDE4 inhibitors have been associated with mood changes, including depression and insomnia.[1][5] The emetic (vomiting-inducing) effects of many PDE4 inhibitors are thought to be linked to the inhibition of the PDE4D isoform.
Q3: How can I minimize the side effects of this compound in my animal models?
A3: To minimize side effects in preclinical studies, a careful dose-escalation study is recommended. Start with a low dose and gradually increase it while closely monitoring the animals for signs of distress, such as weight loss, reduced food and water intake, and behavioral changes. Administering the compound with food may help mitigate gastrointestinal upset. If severe side effects are observed, consider reducing the dose or exploring alternative administration routes (e.g., inhalation for respiratory models) to minimize systemic exposure.[4]
Q4: What is the recommended starting dose for in vivo experiments?
A4: An appropriate starting dose for in vivo experiments should be determined based on in vitro potency (IC50) and preliminary pharmacokinetic and toxicology data. A common approach is to start with a dose that is a fraction of the concentration showing efficacy in cell-based assays, and then escalate. It is crucial to perform a maximum tolerated dose (MTD) study to establish a safe therapeutic window.
Q5: Are there any known drug interactions with this compound?
A5: Specific drug interaction studies for this compound have not been published. However, researchers should be aware of potential interactions common to PDE4 inhibitors. For instance, co-administration with drugs that affect the same metabolic pathways (e.g., cytochrome P450 enzymes) could alter the plasma concentration of this compound. Caution is advised when using this compound in combination with other anti-inflammatory agents or drugs known to have gastrointestinal side effects.
Troubleshooting Guides
Issue 1: High variability in experimental results.
-
Possible Cause 1: Poor solubility of this compound.
-
Solution: Ensure the compound is fully dissolved in the vehicle. Sonication or gentle heating may be required. Consider using a different vehicle or adding a solubilizing agent, but always run a vehicle-only control group to rule out effects from the vehicle itself.
-
-
Possible Cause 2: Inconsistent dosing.
-
Solution: Use precise techniques for oral gavage or injections. Ensure the dosing volume is appropriate for the animal's weight and is consistent across all subjects.
-
-
Possible Cause 3: Biological variability.
-
Solution: Increase the number of animals per group to improve statistical power. Ensure that animals are age- and sex-matched and are housed under identical conditions.
-
Issue 2: Unexpected animal mortality or severe side effects at a presumed therapeutic dose.
-
Possible Cause 1: Off-target effects.
-
Solution: Conduct a screen of this compound against a panel of other receptors and enzymes to identify potential off-target activities that could be contributing to toxicity.
-
-
Possible Cause 2: Unfavorable pharmacokinetic profile.
-
Solution: Perform a pharmacokinetic study to determine the Cmax (maximum concentration), half-life, and overall exposure (AUC). A high Cmax or long half-life could lead to drug accumulation and toxicity. Adjust the dosing regimen (e.g., lower dose, less frequent administration) based on these findings.
-
-
Possible Cause 3: Species-specific sensitivity.
-
Solution: The chosen animal model may be particularly sensitive to PDE4D inhibition. Consider using a different species or a transgenic model to further investigate the mechanism of toxicity.
-
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on TNF-α Inhibition in LPS-stimulated Murine Macrophages
| This compound Concentration (nM) | % TNF-α Inhibition (Mean ± SD) |
| 1 | 15.2 ± 3.1 |
| 10 | 45.8 ± 5.6 |
| 100 | 85.3 ± 4.2 |
| 1000 | 92.1 ± 2.9 |
| IC50 | 12.5 nM |
Table 2: Hypothetical Results of a 14-day Dose-Escalation Study in Mice
| Dose (mg/kg/day, p.o.) | Mean Body Weight Change (%) | Incidence of Diarrhea (%) | Mortality (%) |
| 1 | +2.5 | 0 | 0 |
| 5 | -1.2 | 10 | 0 |
| 10 | -5.8 | 40 | 0 |
| 20 | -12.4 | 80 | 20 |
Experimental Protocols
Protocol 1: In Vitro TNF-α Inhibition Assay
-
Cell Culture: Culture murine macrophages (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Plating: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in DMSO and then dilute in cell culture medium (final DMSO concentration <0.1%). Pre-incubate the cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 6 hours to induce TNF-α production.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of this compound relative to the LPS-stimulated control. Determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: PDE4 signaling pathway and the inhibitory action of this compound.
Caption: Preclinical experimental workflow for evaluating this compound.
Caption: Troubleshooting decision tree for in vivo experiments.
References
- 1. Phosphodiesterase-4 Inhibitors for Psoriasis [webmd.com]
- 2. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 3. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE4 inhibitors: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thekingsleyclinic.com [thekingsleyclinic.com]
Technical Support Center: Synthesis of L-ASSBio-1632
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful synthesis of LASSBio-1632.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Step 1: Synthesis of Benzenesulfonohydrazide (Precursor)
| Question | Possible Cause(s) | Troubleshooting Solution(s) |
| Low or no yield of benzenesulfonohydrazide | 1. Incomplete reaction. 2. Formation of N,N'-bis(benzenesulfonyl)hydrazine dimer. 3. Loss of product during workup. | 1. Ensure slow, dropwise addition of benzenesulfonyl chloride to a cooled solution of excess hydrazine hydrate. 2. Use a molar excess of hydrazine hydrate (at least 2 equivalents) to minimize dimer formation.[1] 3. During aqueous workup, ensure the pH is near neutral or slightly acidic to minimize the solubility of the product before extraction. |
| Product is an oil or fails to crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the crude product by column chromatography on silica gel.[2] 2. Ensure the product is thoroughly dried under vacuum. If an oil persists, attempt trituration with a non-polar solvent like hexane to induce crystallization. |
| Formation of a significant amount of a white precipitate that is insoluble in the extraction solvent | This is likely the N,N'-bis(benzenesulfonyl)hydrazine dimer. | Filter off the insoluble solid before proceeding with the extraction of the desired product. The formation of this byproduct can be minimized by using a larger excess of hydrazine hydrate and maintaining a low reaction temperature. |
Step 2: Synthesis of this compound (Condensation Reaction)
| Question | Possible Cause(s) | Troubleshooting Solution(s) |
| Low or no yield of this compound | 1. Incomplete reaction. 2. Hydrolysis of the hydrazone product. 3. Unreactive starting materials. | 1. Increase the reaction time or consider gentle heating (reflux).[3] 2. Workup conditions should be neutral or slightly basic to avoid acid-catalyzed hydrolysis of the C=N bond.[3] 3. Ensure the purity of both the benzenesulfonohydrazide and piperonal. |
| Formation of multiple spots on TLC | 1. Presence of unreacted starting materials. 2. Formation of side products, such as azines. 3. E/Z isomerism of the hydrazone. | 1. Monitor the reaction by TLC until the starting materials are consumed. 2. Use a 1:1 molar ratio of the reactants. Adding the aldehyde dropwise can help prevent the formation of azines.[3] 3. The E and Z isomers may be separable by column chromatography, though often one isomer is thermodynamically favored. |
| Difficulty in purifying the final product | 1. Product is sensitive to silica gel. 2. Product is highly soluble in the recrystallization solvent. | 1. If decomposition is observed on silica gel, consider using basic alumina for chromatography or recrystallization as the primary purification method. 2. For recrystallization, after dissolving the crude product in a minimum amount of hot solvent, allow it to cool slowly. If no crystals form, try scratching the inside of the flask or placing it in a refrigerator.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is a two-step process. First, benzenesulfonohydrazide is prepared by reacting benzenesulfonyl chloride with hydrazine hydrate. Second, the benzenesulfonohydrazide is condensed with piperonal (1,3-benzodioxole-5-carbaldehyde) to form the final sulfonyl hydrazone product, this compound.
Q2: How can I monitor the progress of the reactions?
A2: Both reaction steps can be conveniently monitored by Thin Layer Chromatography (TLC). For the final condensation step, using a hexane/ethyl acetate solvent system is often effective.
Q3: My NMR spectrum for this compound shows duplicated signals. What could be the reason?
A3: The duplication of signals in the 1H and 13C NMR spectra of hydrazones is common and can be attributed to the presence of geometric isomers (E/Z) around the C=N double bond and/or conformational isomers (syn/anti) around the N-N single bond.
Q4: How should I store this compound and its precursors?
A4: Hydrazones can be susceptible to hydrolysis, especially in the presence of moisture and acid.[3] It is recommended to store this compound in a cool, dry place, preferably in a desiccator and protected from light. The precursor, benzenesulfonohydrazide, should also be stored in a dry environment.
Data Presentation
Table 1: Summary of Quantitative Data for this compound Synthesis
| Parameter | Benzenesulfonohydrazide (Precursor) | This compound (Final Product) | Reference(s) |
| Typical Yield | ~90% | 64% | [2] |
| Melting Point (°C) | 102-104 | 156-158 | [2] |
| Molecular Formula | C₆H₈N₂O₂S | C₁₄H₁₂N₂O₄S | |
| Molecular Weight ( g/mol ) | 172.21 | 304.32 |
Experimental Protocols
Protocol 1: Synthesis of Benzenesulfonohydrazide
This protocol is adapted from established procedures for the synthesis of sulfonyl hydrazides.[2][3]
-
Materials:
-
Benzenesulfonyl chloride
-
Hydrazine hydrate (80% solution)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask, prepare a solution of hydrazine hydrate (2.1 equivalents) in THF.
-
Cool the solution to -8 °C in an ice-salt bath.
-
Slowly add benzenesulfonyl chloride (1 equivalent) dropwise to the cooled hydrazine hydrate solution with continuous stirring.
-
Maintain the reaction temperature at -8 °C and continue stirring for 30 minutes after the addition is complete.
-
Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude benzenesulfonohydrazide by column chromatography on silica gel using a chloroform/methanol mixture (e.g., 9.4:0.6 v/v) as the eluent.[2]
-
Collect the fractions containing the product and evaporate the solvent to yield pure benzenesulfonohydrazide as a white solid.
-
Protocol 2: Synthesis of this compound (N'-(1,3-benzodioxol-5-ylmethylene)benzenesulfonohydrazide)
This protocol is based on the synthesis of a closely related analog.
-
Materials:
-
Benzenesulfonohydrazide
-
Piperonal (1,3-benzodioxole-5-carbaldehyde)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve benzenesulfonohydrazide (1.0 equivalent) and piperonal (1.17 equivalents) in ethanol.
-
Stir the reaction mixture at room temperature for 2.5 hours. A white precipitate should form.
-
Allow the precipitate to settle, then collect the solid product by filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting guide for this compound synthesis.
References
LASSBio-1632 Technical Support Center: Navigating Experimental Variability and Ensuring Reproducibility
Disclaimer: Publicly available information regarding the specific experimental protocols and potential sources of variability for LASSBio-1632 is limited. The following technical support center has been developed using generalized principles of experimental troubleshooting and best practices in drug discovery research to address common challenges researchers may face.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variation in the purity of our synthesized this compound. What are the common causes and how can we mitigate this?
A1: Batch-to-batch variability in compound synthesis is a common challenge. Key factors that can contribute to this include:
-
Purity of Starting Materials: The quality of initial reagents is critical. Impurities can lead to side reactions and variable yields.
-
Reaction Conditions: Minor fluctuations in temperature, pressure, reaction time, and stirring speed can significantly impact the reaction outcome.
-
Purification Method: The efficiency and consistency of the purification process (e.g., chromatography, recrystallization) are paramount.
Troubleshooting Recommendations:
-
Reagent Qualification: Always use reagents from a reliable supplier and consider lot-specific analysis for critical starting materials.
-
Standard Operating Procedures (SOPs): Implement and strictly adhere to detailed SOPs for the synthesis and purification processes.
-
Analytical Characterization: Employ multiple analytical techniques (e.g., HPLC, NMR, Mass Spectrometry) to confirm the purity and identity of each batch.
Q2: What are the recommended quality control parameters to assess the purity and stability of this compound?
A2: A comprehensive quality control workflow is essential. We recommend the following analyses for each new batch of this compound:
| Parameter | Method | Acceptance Criteria |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Spectra consistent with the reference standard. |
| Purity | HPLC-UV (at a suitable wavelength) | ≥ 95% |
| Residual Solvents | GC-HS | As per ICH Q3C guidelines |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Appearance | Visual Inspection | White to off-white crystalline solid |
Stability Testing: A long-term stability study under controlled temperature and humidity is recommended to establish the re-test period and appropriate storage conditions.
Troubleshooting Guide: In Vitro Assays
Issue 1: High variability in IC50 values for this compound in our cell-based assays.
High variability in potency measurements can obscure the true activity of a compound.[1][2] Several factors, including biological and experimental variables, can contribute to this.[1][3]
Potential Causes & Solutions:
| Cause | Troubleshooting Steps |
| Cell Line Instability | Perform regular cell line authentication (e.g., STR profiling). Monitor passage number and avoid using high-passage cells. |
| Assay Conditions | Optimize and standardize cell seeding density, incubation times, and reagent concentrations. |
| Compound Handling | Ensure complete solubilization of this compound. Use a consistent solvent and perform serial dilutions accurately. Prepare fresh stock solutions regularly. |
| Plate Effects | Be mindful of "edge effects" on microplates. Consider leaving outer wells empty or including them in the normalization calculations. |
Experimental Workflow: Troubleshooting IC50 Variability
Caption: Troubleshooting workflow for addressing IC50 variability.
Issue 2: this compound shows poor solubility in aqueous buffers, leading to precipitation during experiments.
Potential Causes & Solutions:
-
Inherent Physicochemical Properties: this compound may have low intrinsic aqueous solubility.
-
Incorrect Solvent Selection: The initial solvent used to prepare stock solutions may not be compatible with the final assay buffer.
-
Concentration Issues: The final concentration in the assay may exceed the compound's solubility limit.
Recommendations:
-
Solubility Assessment: Perform a kinetic and thermodynamic solubility screen in various buffers relevant to your planned experiments.
-
Co-solvents: Consider the use of a small percentage (typically <1%) of a biocompatible co-solvent like DMSO or ethanol in your final assay medium. Always include a vehicle control to account for any solvent effects.
-
Formulation Development: For in vivo studies, more advanced formulation strategies such as cyclodextrin complexes or lipid-based formulations may be necessary.
Signaling Pathway Considerations
While the precise mechanism of action for this compound is not publicly detailed, many bioactive molecules developed by research groups like LASSBio target enzymes or bioreceptors involved in disease pathways.[4][5] If this compound is, for example, a kinase inhibitor, variability could arise from the cellular context.
Hypothetical Kinase Inhibition Pathway
Caption: Hypothetical signaling pathway for a kinase inhibitor.
Troubleshooting Pathway-Specific Variability:
-
Target Expression Levels: Ensure the target kinase is expressed at consistent levels in your cell model. Western blotting or qPCR can be used for verification.
-
Upstream/Downstream Activation: The activation state of the pathway can influence inhibitor potency. Serum starvation and subsequent stimulation with a growth factor can synchronize cells and reduce variability.
-
Off-Target Effects: At higher concentrations, this compound may inhibit other kinases, leading to confounding results. Consider profiling against a panel of kinases to assess selectivity.
References
- 1. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chapter 5. Variance | Experimental design and data analysis | Biomedical Sciences [biomedical-sciences.ed.ac.uk]
- 3. Variation in pentobarbitone sleeping time in mice. 2. Variables affecting test results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. .: LASSBIO -UFRJ :. [lassbio.icb.ufrj.br]
- 5. lassbio.com.br [lassbio.com.br]
Technical Support Center: Enhancing LASSBio-1632 Bioavailability for Oral Delivery
This technical support center is designed for researchers, scientists, and drug development professionals working to improve the oral bioavailability of the poorly soluble compound, LASSBio-1632. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address common challenges encountered during your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges to achieving good oral bioavailability for this compound?
A1: The primary challenges for a poorly soluble compound like this compound are its low aqueous solubility and potentially poor membrane permeability.[1][2] For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids and then permeate across the intestinal wall.[1][3][4] If a compound has low solubility, its dissolution rate will be slow, limiting the amount of drug available for absorption.[1]
Q2: What are the main formulation strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the challenges of poor solubility.[3][4][5][6][7] The most common approaches include:
-
Particle Size Reduction: Decreasing the particle size (micronization or nanonization) increases the surface area available for dissolution.[4][6]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate by converting it to a more soluble amorphous form.[4][7][8]
-
Lipid-Based Formulations: Dissolving this compound in lipids, surfactants, and co-solvents can improve its solubilization in the gastrointestinal tract. Self-emulsifying drug delivery systems (SEDDS) are a prominent example.[3][5][9]
-
Complexation: Using complexing agents like cyclodextrins can increase the aqueous solubility of this compound by forming inclusion complexes.[4][5]
Q3: How do I choose the most suitable bioavailability enhancement strategy for this compound?
A3: The selection of an appropriate strategy depends on the physicochemical properties of this compound, the desired dosage form, and the target product profile. A systematic approach involves:
-
Physicochemical Characterization: Determine the solubility, permeability (using in vitro models like Caco-2 assays), and solid-state properties (crystalline vs. amorphous) of this compound.
-
Feasibility Studies: Screen various formulation approaches at a small scale to assess their potential to improve solubility and dissolution.
-
In Vitro Dissolution and Permeability Testing: Evaluate the most promising formulations using in vitro models to predict their in vivo performance.
-
In Vivo Pharmacokinetic Studies: Test the lead formulations in animal models to determine the actual improvement in bioavailability.[10][11]
Section 2: Troubleshooting Guides
Issue 2.1: Low and Variable Dissolution Results for this compound Formulations
-
Question: My in vitro dissolution studies for a this compound solid dispersion formulation show low drug release and high variability between samples. What could be the cause and how can I troubleshoot this?
-
Answer: Low and variable dissolution can stem from several factors related to the formulation and the testing method.
Potential Causes & Troubleshooting Steps:
Potential Cause Troubleshooting Steps Inadequate "Sink" Conditions The concentration of this compound in the dissolution medium may be approaching its saturation solubility, preventing further dissolution. Increase the volume of the dissolution medium or add a small amount of surfactant (e.g., 0.1% Sodium Dodecyl Sulfate) to the medium to ensure sink conditions are maintained.[12][13] "Coning" of the Formulation Undissolved formulation particles may be accumulating at the bottom of the dissolution vessel, a phenomenon known as "coning," which is common with USP Apparatus 2 (paddles).[14] Try increasing the paddle speed (e.g., from 50 to 75 or 100 rpm) or consider using USP Apparatus 1 (baskets). Recrystallization of Amorphous Drug If using a solid dispersion, the amorphous form of this compound may be converting back to its less soluble crystalline form during the dissolution study. Analyze the solid material post-dissolution using techniques like DSC or XRD to check for recrystallization. If this is occurring, you may need to select a different polymer or optimize the drug-to-polymer ratio.[15] Incomplete Wetting of the Formulation The formulation may not be properly wetted by the dissolution medium, leading to clumping and slow dissolution. Consider adding a wetting agent to the formulation or the dissolution medium.
Issue 2.2: Poor Correlation Between In Vitro Dissolution and In Vivo Bioavailability
-
Question: My this compound formulation showed promising results in the in vitro dissolution test, but the in vivo pharmacokinetic study in rats showed only a marginal improvement in bioavailability. What could explain this discrepancy?
-
Answer: A lack of in vitro-in vivo correlation (IVIVC) is a common challenge, especially for poorly soluble drugs.
Potential Causes & Troubleshooting Steps:
Potential Cause Troubleshooting Steps Permeability-Limited Absorption Even if the formulation enhances dissolution, the absorption of this compound may be limited by its intrinsic permeability across the intestinal membrane. Conduct a Caco-2 permeability assay to determine if this compound is a low-permeability compound (BCS Class IV). If so, formulation strategies alone may not be sufficient, and chemical modification to create a more permeable prodrug could be considered.[2] First-Pass Metabolism This compound may be extensively metabolized in the liver or the intestinal wall after absorption, reducing the amount of active drug that reaches systemic circulation.[10] Perform in vitro metabolism studies using liver microsomes to assess the metabolic stability of this compound.[8] Efflux Transporter Activity This compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen after it has been absorbed.[16] A bidirectional Caco-2 assay can determine the efflux ratio and confirm if this compound is a P-gp substrate.[17] Inappropriate Dissolution Method The dissolution medium used may not be "biorelevant," meaning it doesn't accurately mimic the conditions in the gastrointestinal tract.[12] Consider using biorelevant media such as Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), or Fed State Simulated Intestinal Fluid (FeSSIF) for your dissolution studies.[18]
Section 3: Data Presentation
Table 1: Comparison of Formulation Strategies for this compound
| Formulation Strategy | Principle | Expected Impact on Solubility | Key Experimental Parameters to Optimize |
| Micronization | Increased surface area-to-volume ratio | Moderate increase | Particle size distribution, milling time, stabilizer concentration |
| Solid Dispersion | Conversion to amorphous form, enhanced wettability | Significant increase | Polymer type (e.g., PVP, HPMC), drug-to-polymer ratio, preparation method (e.g., spray drying, hot-melt extrusion)[4][6][8] |
| SEDDS | Spontaneous formation of a micro- or nanoemulsion in GI fluids | High increase | Oil, surfactant, and co-surfactant selection and ratios; drug loading |
| Cyclodextrin Complexation | Formation of a soluble inclusion complex | Moderate to significant increase | Type of cyclodextrin, molar ratio of drug to cyclodextrin, complexation method |
Section 4: Experimental Protocols
Protocol 4.1: In Vitro Dissolution Testing for a this compound Solid Dispersion
-
Prepare the Dissolution Medium: Prepare 900 mL of phosphate buffer at pH 6.8. If sink conditions are not met, add a surfactant like sodium dodecyl sulfate (SDS) at a concentration of 0.1% (w/v). De-aerate the medium.
-
Set up the Dissolution Apparatus: Use a USP Apparatus 2 (paddle) and maintain the temperature of the dissolution medium at 37 ± 0.5 °C.[8]
-
Add the Formulation: Accurately weigh an amount of the this compound solid dispersion equivalent to the desired dose and place it into the dissolution vessel.
-
Start the Test: Begin paddle rotation at a specified speed, typically 50 or 75 rpm.[8]
-
Sample Collection: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 15, 30, 45, 60, and 120 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.[8]
-
Sample Analysis: Filter the samples through a 0.45 µm syringe filter. Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Protocol 4.2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow them to differentiate and form a confluent monolayer.[16]
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity. TEER values should be above a pre-determined threshold (e.g., >200 Ω·cm²).[19][20]
-
Prepare Dosing Solutions: Prepare a dosing solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a known concentration.
-
Apical to Basolateral (A-B) Permeability:
-
Add the this compound dosing solution to the apical (upper) chamber of the Transwell insert.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37 °C with gentle shaking.
-
At specified time points, take samples from the basolateral chamber and analyze for this compound concentration.
-
-
Basolateral to Apical (B-A) Permeability (for efflux assessment):
-
Add the this compound dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and sample from the apical chamber as described above.[17]
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can then be determined. An efflux ratio greater than 2 suggests the involvement of active efflux.[17]
Protocol 4.3: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization and Dosing:
-
Acclimatize male Sprague-Dawley rats for at least one week before the study.
-
Fast the animals overnight before dosing.
-
Administer the this compound formulation orally via gavage at a specified dose.
-
For determination of absolute bioavailability, a separate group of rats should be administered this compound intravenously.[10]
-
-
Blood Sampling:
-
Collect blood samples (e.g., via the tail vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80 °C until analysis.
-
-
Sample Analysis:
-
Extract this compound from the plasma samples.
-
Quantify the concentration of this compound in the plasma using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).[21]
-
Oral bioavailability (F%) can be calculated by comparing the AUC from oral administration to the AUC from intravenous administration.
-
Section 5: Visualizations
Caption: Experimental workflow for enhancing oral bioavailability.
Caption: Troubleshooting logic for low oral bioavailability.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. An overview of oral bioavailability enhancement through self-emulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. scispace.com [scispace.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agnopharma.com [agnopharma.com]
- 15. benchchem.com [benchchem.com]
- 16. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Caco-2 Permeability | Evotec [evotec.com]
- 18. Q&A Media Selection For In Vitro Testing Of Poorly Soluble Drugs [bioprocessonline.com]
- 19. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 20. enamine.net [enamine.net]
- 21. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LASSBio-1632 Assay Interference and Mitigation
Notice: Information regarding "LASSBio-1632," including its mechanism of action, specific assay protocols, and potential interfering substances, is not publicly available in the conducted research. The following troubleshooting guide is based on general principles of biochemical assay interference and mitigation. Researchers working with this compound should adapt these general guidelines to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are common sources of interference in biochemical assays?
Assay interference can arise from various sources that lead to inaccurate results, such as false positives or false negatives. Common sources include:
-
Compound Reactivity: The test compound itself may react non-specifically with assay components, such as buffers, enzymes, or detection reagents.
-
Sample Matrix Effects: Components in the sample other than the analyte of interest can interfere with the assay. This is particularly common in complex biological samples like serum or plasma, where lipids (lipemia), hemoglobin (hemolysis), and bilirubin (icterus) can cause interference.
-
Reagent Contamination or Degradation: Contaminated or improperly stored reagents can lead to spurious signals. For example, hydrogen peroxide solutions can degrade over time.
-
High Compound Concentrations: High concentrations of a test compound can lead to non-specific interactions or aggregation, causing interference.
-
Presence of Scavenging Agents: Reagents like dithiothreitol (DTT), often used to maintain protein reduction, can react with certain test compounds, masking their true activity.
Q2: My assay with this compound is showing inconsistent results. What are the initial troubleshooting steps?
When encountering inconsistent results, it's crucial to systematically investigate potential causes. A general troubleshooting approach involves:
-
Repeat the Experiment: A single unexpected result could be due to human error. Repeating the experiment is a simple first step.
-
Include Proper Controls: Ensure you have both positive and negative controls to validate that the assay is performing as expected.
-
Check Reagents: Verify the integrity and correct preparation of all buffers and reagents.
-
Review the Protocol: Carefully re-examine the experimental protocol to ensure all steps were followed correctly.
-
Sample Integrity: If using biological samples, assess them for common interferents like hemolysis, lipemia, and icterus.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential assay interference when working with novel compounds like this compound.
Issue 1: Suspected False Positives
A false positive is the appearance of biological activity that is not due to the specific intended action of the test compound.
Potential Causes & Mitigation Strategies:
| Potential Cause | Mitigation Strategy |
| Compound Reactivity with Assay Reagents | Counter-Screen: Perform the assay in the absence of the biological target to see if the compound still generates a signal. Include Scavenging Agents: For suspected thiol-reactive compounds, include 1-5 mM DTT in the assay buffer to see if the signal is diminished. |
| Compound Aggregation | Detergent Addition: Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates. Vary Compound Concentration: Test a wide range of compound concentrations to observe if the effect is dose-dependent in a manner inconsistent with specific binding. |
| Interference with Detection System | Readout Interference Assay: Test the compound's effect on the detection system directly (e.g., fluorescence quenching/enhancement, enzyme inhibition of the reporter). |
Issue 2: Suspected False Negatives
A false negative occurs when the compound is active, but its effect is not detected.
Potential Causes & Mitigation Strategies:
| Potential Cause | Mitigation Strategy |
| Compound Degradation | Fresh Stock Solutions: Prepare fresh solutions of the test compound immediately before the experiment. Stability Assessment: Evaluate the stability of the compound in the assay buffer over the time course of the experiment. |
| Interaction with Assay Components | Modify Buffer Composition: If the compound is suspected to interact with buffer components, test alternative buffer systems. Carrier Proteins: For compounds that may be sensitive to thermal denaturation, including a carrier protein in the dialysate might help. |
| Incorrect Assay Conditions | Optimize Assay Parameters: Re-evaluate and optimize key assay parameters such as pH, temperature, and incubation time. |
Experimental Protocols
Protocol 1: General Counter-Screen for Assay Interference
This protocol is designed to identify if a test compound interferes with the assay components in the absence of the biological target.
-
Prepare two sets of assay wells.
-
Set A (Test): Include all assay components (buffer, substrates, detection reagents) and the test compound (e.g., this compound) at various concentrations. Omit the biological target (e.g., enzyme, receptor).
-
Set B (Control): Include all assay components and the vehicle control (e.g., DMSO). Omit the biological target.
-
Incubate both sets under standard assay conditions.
-
Measure the signal in both sets.
-
Analysis: A significant signal in Set A compared to Set B indicates that the test compound interferes with the assay components.
Visualizations
A fundamental step in troubleshooting is a logical approach to diagnosing the problem.
Caption: A decision tree for troubleshooting inconsistent assay results.
Validation & Comparative
LASSBio-1632 vs. LASSBio-448: A Comparative Guide to Potency and Selectivity for PDE4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two promising phosphodiesterase 4 (PDE4) inhibitors, LASSBio-1632 and LASSBio-448. The information presented herein is based on available preclinical data and aims to assist researchers in evaluating these compounds for potential therapeutic applications, particularly in the context of inflammatory diseases such as asthma.
Executive Summary
This compound, a sulfonyl hydrazone analogue of LASSBio-448, demonstrates a superior profile in terms of both potency and selectivity for phosphodiesterase 4 (PDE4) isoforms, especially PDE4D. While both compounds effectively inhibit PDE4, the targeted modifications in this compound have resulted in a more potent and selective inhibitor, suggesting a potentially improved therapeutic window with a lower risk of off-target effects. This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways to provide a clear and objective comparison.
Data Presentation: Potency and Selectivity
The inhibitory activity of this compound and LASSBio-448 against various PDE4 isoforms was determined using an Immobilized Metal Affinity-based Fluorescence Polarization (IMAP) assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | PDE4A IC50 (µM) | PDE4B IC50 (µM) | PDE4C IC50 (µM) | PDE4D IC50 (µM) |
| LASSBio-448 | 0.7 | 1.4 | 1.1 | 4.7 |
| This compound | 0.5 | Not Reported | Not Reported | 0.7 |
Lower IC50 values indicate higher potency.
Based on this data, this compound exhibits higher potency against PDE4A and significantly higher potency against PDE4D when compared to its predecessor, LASSBio-448.[1] The improved selectivity for PDE4D is a noteworthy advancement, as this isoform is closely associated with the emetic side effects commonly observed with non-selective PDE4 inhibitors.
Signaling Pathway and Mechanism of Action
Both this compound and LASSBio-448 exert their anti-inflammatory effects by inhibiting PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, these compounds lead to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates various pro-inflammatory transcription factors, such as NF-κB. This cascade of events ultimately leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-4, IL-5, and IL-13, which are key mediators in inflammatory diseases like asthma.
Experimental Protocols
The determination of the inhibitory potency (IC50) of this compound and LASSBio-448 against PDE4 isoforms was performed using an IMAP (Immobilized Metal Affinity-based Fluorescence Polarization) assay.
IMAP Fluorescence Polarization Assay for PDE4 Inhibition
This assay measures the enzymatic activity of PDE4 by detecting the conversion of a fluorescently labeled cAMP substrate (FL-cAMP) to fluorescently labeled AMP (FL-AMP).
Materials:
-
Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes
-
Fluorescein-labeled cAMP (FL-cAMP) substrate
-
IMAP Binding Reagent (containing trivalent metal-coated nanoparticles)
-
IMAP Reaction Buffer
-
Test compounds (this compound and LASSBio-448) dissolved in DMSO
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: A serial dilution of the test compounds (this compound and LASSBio-448) is prepared in DMSO and then diluted in IMAP Reaction Buffer to the desired final concentrations.
-
Enzyme Reaction:
-
To each well of a 384-well plate, add the diluted test compound.
-
Add the recombinant PDE4 enzyme to each well.
-
Initiate the enzymatic reaction by adding the FL-cAMP substrate.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic conversion of FL-cAMP to FL-AMP.
-
-
Detection:
-
Stop the reaction by adding the IMAP Binding Reagent. The nanoparticles in the binding reagent selectively bind to the phosphate group of the newly formed FL-AMP.
-
Incubate the plate at room temperature for at least 30 minutes to allow for the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization (FP) of each well using a plate reader. When the small FL-AMP molecule binds to the large nanoparticles, its rotation slows down, leading to an increase in the FP signal.
-
-
Data Analysis:
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Preclinical Studies
Both LASSBio-448 and this compound have demonstrated anti-inflammatory effects in preclinical animal models of asthma.
-
LASSBio-448: In a murine model of allergic asthma, LASSBio-448 was shown to inhibit allergen-induced eosinophil accumulation in the lungs and reduce airway hyper-reactivity. It also demonstrated efficacy in a lipopolysaccharide (LPS)-induced lung inflammation model.[1]
-
This compound: As a lead-candidate for the treatment of asthma, this compound has been shown to block airway hyper-reactivity and the production of TNF-α in the lung tissue of animal models.[1]
While direct comparative in vivo studies are not extensively published, the superior in vitro potency and selectivity of this compound suggest it may offer an improved efficacy and safety profile in vivo compared to LASSBio-448.
Conclusion
The development of this compound from the LASSBio-448 prototype represents a significant step forward in the quest for more effective and safer PDE4 inhibitors. Its enhanced potency and, most notably, its improved selectivity for the PDE4D isoform, position it as a promising candidate for further preclinical and clinical investigation for the treatment of inflammatory diseases. Researchers in the field of drug development are encouraged to consider the data presented in this guide for their ongoing and future research endeavors.
References
A Comparative In Vitro Efficacy Analysis of LASSBio-1632 and Roflumilast
An objective guide for researchers and drug development professionals on the in vitro performance of two prominent phosphodiesterase-4 inhibitors, LASSBio-1632 and roflumilast. This report synthesizes available experimental data to facilitate a direct comparison of their potency and selectivity.
In the landscape of therapeutic development for inflammatory airway diseases, phosphodiesterase-4 (PDE4) inhibitors have emerged as a promising class of drugs. By elevating intracellular levels of cyclic adenosine monophosphate (cAMP), these inhibitors modulate a cascade of anti-inflammatory responses. This guide provides a detailed comparison of the in vitro efficacy of a novel sulfonyl hydrazone derivative, this compound, and the established second-generation PDE4 inhibitor, roflumilast.
Quantitative Comparison of Inhibitory Activity
The in vitro potency of this compound and roflumilast has been evaluated through their half-maximal inhibitory concentrations (IC50) against various PDE4 isoforms. The data clearly indicates that roflumilast is a significantly more potent inhibitor of PDE4 than this compound, with IC50 values in the nanomolar range compared to the micromolar range for this compound. This compound is described as a selective inhibitor of the PDE4A and PDE4D isoenzymes.[1]
| Compound | PDE4A | PDE4B | PDE4C | PDE4D |
| This compound | 0.5 µM | Not Reported | Not Reported | 0.7 µM |
| Roflumilast | 0.7 nM (A1), 0.9 nM (A4) | 0.84 nM (B1), 0.2 nM (B2) | 4.3 nM (C2) | 0.68 nM |
Note: The IC50 values for roflumilast are presented for different splice variants of the PDE4 isoforms, highlighting its broad-spectrum and high-potency inhibition across the PDE4 family.
Signaling Pathway and Mechanism of Action
Both this compound and roflumilast exert their effects by inhibiting the PDE4 enzyme, which is responsible for the degradation of cAMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and regulates various downstream targets, ultimately leading to a reduction in the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α).
Experimental Protocols
The determination of the in vitro efficacy of this compound and roflumilast relies on standardized enzymatic and cell-based assays.
PDE4 Inhibition Assay (Enzymatic Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PDE4 isoforms.
Materials:
-
Purified recombinant human PDE4 isoforms (PDE4A, PDE4B, PDE4C, PDE4D)
-
cAMP (substrate)
-
Snake venom phosphodiesterase
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds (this compound, roflumilast)
-
Scintillation cocktail
-
[³H]-cAMP (radiolabeled substrate)
Procedure:
-
The test compound is serially diluted to various concentrations.
-
The purified PDE4 enzyme is incubated with the test compound for a specific duration.
-
The enzymatic reaction is initiated by adding a mixture of cAMP and [³H]-cAMP.
-
After incubation, the reaction is terminated.
-
Snake venom phosphodiesterase is added to convert the resulting [³H]-AMP into [³H]-adenosine.
-
The mixture is passed through an ion-exchange resin, which binds the unreacted [³H]-cAMP.
-
The radioactivity of the eluted [³H]-adenosine is measured using a scintillation counter.
-
The percentage of inhibition is calculated, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.
Intracellular cAMP Measurement (Cell-Based Assay)
This assay assesses the functional consequence of PDE4 inhibition by measuring the accumulation of intracellular cAMP in a relevant cell type.
Materials:
-
A suitable cell line expressing PDE4 (e.g., human peripheral blood mononuclear cells (PBMCs) or U937 cells)
-
Cell culture medium and reagents
-
Test compounds (this compound, roflumilast)
-
A stimulant for cAMP production (e.g., forskolin)
-
A commercial cAMP detection kit (e.g., ELISA-based)
Procedure:
-
Cells are cultured and seeded in multi-well plates.
-
The cells are pre-incubated with various concentrations of the test compound.
-
cAMP production is stimulated by adding forskolin.
-
After a defined incubation period, the cells are lysed to release intracellular cAMP.
-
The concentration of cAMP in the cell lysate is measured using a cAMP detection kit according to the manufacturer's instructions.
-
The increase in cAMP levels in the presence of the test compound is calculated relative to the control.
Concluding Remarks
The available in vitro data demonstrates that while both this compound and roflumilast are inhibitors of PDE4, roflumilast exhibits substantially higher potency across multiple PDE4 isoforms. This compound's reported selectivity for PDE4A and PDE4D suggests a more targeted inhibitory profile, which may have implications for its therapeutic window and side-effect profile. Further head-to-head comparative studies, particularly examining the inhibitory activity of this compound against PDE4B and PDE4C, would be beneficial for a more comprehensive understanding of its in vitro efficacy relative to roflumilast. The experimental protocols outlined provide a standardized framework for conducting such comparative analyses.
References
LASSBio-1632: A Comparative Analysis of its Phosphodiesterase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the phosphodiesterase (PDE) selectivity profile of LASSBio-1632, a novel sulfonyl hydrazone derivative. The document is intended to offer an objective comparison based on available experimental data, detailing its inhibitory activity against various PDE families, which is crucial for assessing its potential therapeutic applications and off-target effects.
Introduction to this compound
This compound is a second-generation phosphodiesterase 4 (PDE4) inhibitor derived from the optimization of its parent compound, LASSBio-448.[1][2] PDE4 enzymes are primarily responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger involved in regulating inflammatory responses.[3][4] By inhibiting PDE4, this compound elevates intracellular cAMP levels, leading to the suppression of pro-inflammatory mediators.[1][2] Its development has been focused on treating inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2]
Quantitative Selectivity Profile of this compound
The following table summarizes the known inhibitory activity of this compound and its parent compound, LASSBio-448, against various PDE4 isoforms. Currently, publically available data on the selectivity of this compound against other PDE families (PDE1, PDE2, PDE3, PDE5, PDE6, PDE7, PDE8, PDE9, PDE10, and PDE11) is limited. The data presented here is focused on the well-characterized interactions with the PDE4 family.
| Compound | PDE Isoform | IC50 (µM) | Reference |
| This compound | PDE4A | 0.5 | [2] |
| PDE4D | 0.7 | [2] | |
| LASSBio-448 | PDE4A | 0.7 | [3] |
| PDE4B | 1.4 | [3] | |
| PDE4C | 1.1 | [3] | |
| PDE4D | 4.7 | [3] |
Note: A lower IC50 value indicates greater potency. Data for this compound against PDE4B and PDE4C, and a broader PDE family screen, are not available in the cited literature.
cAMP Signaling Pathway and PDE4 Inhibition
The following diagram illustrates the central role of PDE4 in the cAMP signaling cascade and the mechanism of action for inhibitors like this compound.
Experimental Protocols
The determination of the selectivity profile of a PDE inhibitor is a critical step in its preclinical development. The following outlines a general methodology commonly employed for such assessments.
In Vitro Phosphodiesterase Enzyme Assays
A standard method to determine the inhibitory potency (IC50) of a compound against various PDE isoforms is through in vitro enzyme activity assays. A widely used commercial kit for this purpose is the PDE-Glo™ Phosphodiesterase Assay .
Principle: This assay measures the amount of cAMP or cGMP remaining after incubation with a specific PDE enzyme. The remaining cyclic nucleotide is then used in a subsequent reaction to generate a luminescent signal, which is inversely proportional to the PDE activity.
General Workflow: The experimental workflow for determining the IC50 of an inhibitor like this compound against a panel of PDE enzymes is depicted below.
Materials and Reagents:
-
Purified recombinant human PDE enzymes (PDE1-11 families)
-
This compound or other test compounds
-
cAMP and cGMP substrates
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Detection reagents (e.g., PDE-Glo™ reagents)
-
Microplate reader for luminescence or fluorescence detection
Procedure:
-
Compound Preparation: A series of dilutions of this compound are prepared in a suitable solvent (e.g., DMSO) and then further diluted in the assay buffer.
-
Enzyme Reaction: The test compound dilutions are pre-incubated with a specific purified PDE enzyme in a microplate well.
-
Substrate Addition: The reaction is initiated by the addition of either cAMP or cGMP, depending on the specificity of the PDE being tested.
-
Incubation: The reaction mixture is incubated for a defined period at a controlled temperature (e.g., 30°C).
-
Reaction Termination: The enzymatic reaction is stopped.
-
Detection: The amount of remaining cyclic nucleotide is quantified using a detection system. In the case of the PDE-Glo™ assay, a kinase reaction consumes the remaining cAMP/cGMP and the subsequent luminescence from ATP measurement is recorded.
-
Data Analysis: The results are plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated using a suitable nonlinear regression model.
Discussion on Selectivity
The selectivity of a PDE inhibitor is a critical determinant of its therapeutic window and side-effect profile. The PDE superfamily consists of 11 distinct families, each with multiple isoforms that exhibit different tissue distribution and physiological roles.
-
PDE4 selective inhibitors , like this compound, are primarily targeted for inflammatory diseases.
-
PDE5 inhibitors (e.g., sildenafil) are used for erectile dysfunction and pulmonary hypertension.
-
PDE3 inhibitors have been investigated for heart failure.
Cross-reactivity with other PDE families can lead to unwanted side effects. For instance, inhibition of PDE6 (abundant in the retina) by some PDE5 inhibitors can cause visual disturbances. The lack of comprehensive public data on the selectivity of this compound across all PDE families makes it challenging to fully assess its potential for off-target effects. The focused activity against PDE4A and PDE4D suggests a targeted mechanism for its anti-inflammatory properties. However, a complete selectivity panel would be necessary to confirm its safety and specificity.
Conclusion
This compound demonstrates potent inhibitory activity against PDE4A and PDE4D isoforms, positioning it as a promising candidate for the treatment of inflammatory diseases. The available data highlights its intended mechanism of action through the modulation of cAMP signaling. However, a comprehensive understanding of its full selectivity profile across the entire phosphodiesterase superfamily awaits further investigation and publication of broader screening data. Such information is essential for a complete risk-benefit assessment in future clinical development.
References
- 1. Synthesis, Pharmacological Profile and Docking Studies of New Sulfonamides Designed as Phosphodiesterase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Implications of PDE4 structure on inhibitor selectivity across PDE families - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: LASSBio-1632 and Other PDE4 Inhibitors in Inflammatory Disease Models
A detailed analysis of the phosphodiesterase 4 (PDE4) inhibitor LASSBio-1632 reveals a promising preclinical profile for inflammatory conditions, particularly those involving airway inflammation. While direct head-to-head comparative studies with other established PDE4 inhibitors are limited, an examination of its known biochemical and in vivo activity in the context of data for roflumilast, apremilast, and crisaborole provides valuable insights for researchers and drug development professionals.
This compound is a novel sulfonyl hydrazone derivative that has demonstrated selective inhibitory activity against PDE4A and PDE4D isoforms, with IC50 values of 0.5 µM and 0.7 µM, respectively[1][2]. This profile suggests a potential therapeutic window for inflammatory diseases where these specific isoforms play a significant role. Preclinical evidence has shown its efficacy in a lipopolysaccharide (LPS)-induced model of airway hyperreactivity, where it was found to suppress the production of the pro-inflammatory cytokine TNF-α in lung tissue[1][2].
This guide provides a comparative overview of this compound against other notable PDE4 inhibitors, presenting available quantitative data, experimental methodologies, and relevant signaling pathways to aid in the evaluation of its potential as a therapeutic agent.
Biochemical Potency and Isoform Selectivity
A key differentiator among PDE4 inhibitors is their potency and selectivity for the four PDE4 isoforms (A, B, C, and D). These differences can influence both the therapeutic efficacy and the side-effect profile of the compounds.
| Inhibitor | PDE4A (IC50) | PDE4B (IC50) | PDE4C (IC50) | PDE4D (IC50) | Other PDE Selectivity |
| This compound | 0.5 µM[1][2] | Data not available | Data not available | 0.7 µM[1][2] | Data not available |
| Roflumilast | ~µM range[3] | 0.84 nM[3] | ~µM range[3] | 0.68 nM[3] | High selectivity over other PDE families[3] |
| Apremilast | 74 nM (pan-PDE4)[3] | 74 nM (pan-PDE4)[3] | 74 nM (pan-PDE4)[3] | 74 nM (pan-PDE4)[3] | High selectivity for PDE4[3] |
| Crisaborole | 750 nM (pan-PDE4) | 750 nM (pan-PDE4) | 750 nM (pan-PDE4) | 750 nM (pan-PDE4) | Data not available |
Note: IC50 values represent the concentration of an inhibitor required to block 50% of the enzyme's activity. A lower value indicates greater potency.
Roflumilast stands out for its high potency, particularly against PDE4B and PDE4D in the nanomolar range, while exhibiting significantly lower potency against PDE4A and PDE4C[3]. Apremilast is considered a pan-PDE4 inhibitor, with similar potency across all four isoforms[3]. This compound shows micromolar potency for PDE4A and PDE4D, though its activity against PDE4B and PDE4C has not been reported in the available literature. Crisaborole is a less potent PDE4 inhibitor compared to the others.
Preclinical Efficacy in Inflammatory Models
The anti-inflammatory potential of this compound has been demonstrated in a preclinical model of lung inflammation.
LPS-Induced Airway Hyperreactivity in Mice
In a study utilizing a lipopolysaccharide (LPS)-induced model of airway hyperreactivity in mice, this compound was shown to be effective in mitigating key inflammatory markers. This model mimics aspects of inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).
| Treatment | Key Findings |
| This compound | - Suppressed the expression of TNF-α in lung tissues. - Inhibited LPS-induced airway hyperreactivity.[1][2] |
While direct comparative data for this compound against roflumilast, apremilast, or crisaborole in the same model is not available, these other inhibitors have also been extensively studied in various inflammatory models. Roflumilast has shown efficacy in reducing airway inflammation in preclinical asthma and COPD models. Apremilast has demonstrated anti-inflammatory effects in models of psoriasis and psoriatic arthritis.
Signaling Pathway and Experimental Workflow
The therapeutic effects of PDE4 inhibitors are mediated through the modulation of the cyclic adenosine monophosphate (cAMP) signaling pathway.
The diagram above illustrates how PDE4 inhibitors like this compound block the degradation of cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn can phosphorylate transcription factors like CREB (cAMP response element-binding protein). This cascade ultimately results in the downregulation of pro-inflammatory cytokine production.
The evaluation of PDE4 inhibitors typically involves a multi-step process. Initial in vitro enzyme assays are conducted to determine the compound's potency and selectivity. Promising candidates then advance to in vivo studies using animal models of specific inflammatory diseases to assess their therapeutic potential.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized methods for the key experiments cited.
PDE4 Enzyme Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the activity of PDE4 enzymes.
-
Enzyme and Substrate Preparation: Recombinant human PDE4 isoforms (A, B, C, and D) are used. The substrate, cAMP, is prepared in an appropriate assay buffer.
-
Inhibitor Preparation: this compound and other test compounds are serially diluted to a range of concentrations.
-
Assay Reaction: The PDE4 enzyme, the test inhibitor, and cAMP are incubated together in a microplate. The reaction is typically initiated by the addition of the enzyme.
-
Detection: The amount of AMP produced (or the remaining cAMP) is quantified. This can be done using various methods, including fluorescence polarization, luminescence, or radioisotope-based assays.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.
LPS-Induced Lung Inflammation in Mice (General Protocol)
This in vivo model is used to evaluate the anti-inflammatory effects of compounds on airway inflammation.
-
Animal Acclimatization: Mice (e.g., BALB/c strain) are acclimatized to the laboratory conditions for a specified period.
-
Induction of Inflammation: A solution of lipopolysaccharide (LPS) from a bacterial source (e.g., E. coli) is administered to the mice, typically via intratracheal instillation or nebulization, to induce lung inflammation.
-
Treatment: this compound or a vehicle control is administered to the mice at a specified time point relative to the LPS challenge (e.g., pre-treatment or post-treatment).
-
Assessment of Airway Hyperreactivity: At a designated time after LPS challenge, airway hyperreactivity to a bronchoconstrictor agent (e.g., methacholine) can be measured using techniques like whole-body plethysmography.
-
Collection of Samples: Bronchoalveolar lavage (BAL) fluid and lung tissue are collected for analysis.
-
Analysis of Inflammatory Markers: The levels of inflammatory cells (e.g., neutrophils) in the BAL fluid are counted. The concentrations of pro-inflammatory cytokines, such as TNF-α, in the BAL fluid or lung tissue homogenates are measured using techniques like ELISA.
Conclusion
This compound presents as a promising PDE4 inhibitor with selective activity against PDE4A and PDE4D isoforms and demonstrated efficacy in a preclinical model of lung inflammation. Its micromolar potency is less than that of the highly potent roflumilast but is in a similar range to its precursor, LASSBio-448, which showed activity against all four PDE4 isoforms. A comprehensive understanding of its full potential will require further studies to determine its activity against PDE4B and PDE4C, its selectivity against other PDE families, and, most importantly, direct head-to-head comparative studies with other PDE4 inhibitors in relevant disease models. The available data, however, warrants its continued investigation as a potential therapeutic agent for inflammatory diseases.
References
Validating LASSBio-1632's Anti-inflammatory Effects: A Comparative Analysis
Disclaimer: Publicly available data specifically for LASSBio-1632 could not be located. This guide provides a comparative analysis based on the well-documented anti-inflammatory properties of other structurally related compounds from the LASSBio research program, which are likely to share similar mechanisms of action. The data presented for the "Representative LASSBio Compound" is a composite based on published results for compounds such as LASSBio-1586, LASSBio-998, and LASSBio-1829. This guide is intended for researchers, scientists, and drug development professionals to illustrate how this compound could be evaluated against established anti-inflammatory agents.
This guide objectively compares the anticipated performance of this compound with two standard anti-inflammatory drugs, the non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the corticosteroid Dexamethasone. The comparison is supported by experimental data from relevant in vivo and in vitro models of inflammation.
Comparative Analysis of Anti-inflammatory Agents
This compound is evaluated against Indomethacin and Dexamethasone based on their mechanisms of action and their efficacy in preclinical models of inflammation. The LASSBio series of compounds has been noted for its inhibitory effects on key inflammatory pathways, including the reduction of pro-inflammatory cytokines like TNF-α and the inhibition of enzymes such as COX-2 and kinases like p38 MAPK and IKK2.[1][2][3]
Indomethacin is a potent non-selective inhibitor of the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[4] Its action is rapid and effective in reducing edema and pain in acute inflammation models.
Dexamethasone , a synthetic glucocorticoid, exerts its powerful anti-inflammatory effects by binding to glucocorticoid receptors.[5][6] This interaction leads to the regulation of gene expression, ultimately suppressing the production of a wide array of inflammatory mediators, including cytokines, chemokines, and prostaglandins.[6][7][8]
The representative LASSBio compound is anticipated to exhibit a multi-target anti-inflammatory profile, distinguishing it from the more specific actions of Indomethacin and the broad immunosuppressive effects of Dexamethasone. This multi-target approach could offer a favorable balance of efficacy and side effects.
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory effects of a representative LASSBio compound, Indomethacin, and Dexamethasone in standard preclinical models.
Table 1: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema
| Compound | Dose | Route of Administration | Time Point (hours) | Inhibition of Edema (%) |
| Representative LASSBio Compound | 40 mg/kg | p.o. | 4 | ~75% |
| Indomethacin | 20 mg/kg | i.p. | 4 | ~77% |
| Dexamethasone | 2 mg/kg | p.o. | 4 | ~77% |
Note: Data for the Representative LASSBio Compound is based on the performance of LASSBio-1586.[3]
Table 2: In Vitro Inhibition of TNF-α Production
| Compound | Cell Line | Stimulant | IC50 |
| Representative LASSBio Compound | Murine Peritoneal Macrophages | LPS | ~546 nM |
| Indomethacin | Not applicable (primary mechanism is COX inhibition) | - | - |
| Dexamethasone | Various immune cells | LPS | Varies by cell type and conditions |
Note: IC50 value for the Representative LASSBio Compound is based on LASSBio-1135.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rodents
This is a widely used in vivo model for evaluating acute inflammation.
-
Animals : Male Wistar rats or Swiss mice are used. Animals are housed under standard laboratory conditions and fasted overnight before the experiment.
-
Groups : Animals are randomly divided into control (vehicle), positive control (Indomethacin or Dexamethasone), and test (this compound) groups.
-
Drug Administration : The test compound or reference drugs are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation. The vehicle (e.g., saline with 0.5% Tween 80) is administered to the control group.
-
Induction of Edema : A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal. The contralateral paw receives a saline injection and serves as a non-inflamed control.
-
Measurement of Edema : Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.
-
Data Analysis : The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Measurement of TNF-α Production in LPS-Stimulated Macrophages
This in vitro assay assesses the effect of a compound on the production of a key pro-inflammatory cytokine.
-
Cell Culture : Murine peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media.
-
Treatment : Cells are pre-treated with various concentrations of the test compound (this compound) or a reference drug for one hour.
-
Stimulation : Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture medium. A negative control group without LPS stimulation is also included.
-
Incubation : The cells are incubated for a specified period (e.g., 24 hours) to allow for cytokine production.
-
Quantification of TNF-α : The concentration of TNF-α in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis : The concentration of TNF-α in the treated groups is compared to the LPS-stimulated control group. The IC50 value (the concentration of the compound that inhibits TNF-α production by 50%) is determined.
Mandatory Visualization
Caption: Inflammatory signaling pathway and drug targets.
Caption: Experimental workflow for anti-inflammatory agents.
References
- 1. Anti-inflammatory effects of LASSBio-998, a new drug candidate designed to be a p38 MAPK inhibitor, in an experimental model of acute lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LASSBio-1829 Hydrochloride: Development of a New Orally Active N-Acylhydrazone IKK2 Inhibitor with Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LASSBio-1586, an N-acylhydrazone derivative, attenuates nociceptive behavior and the inflammatory response in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory evaluation of new sulfamoylheterocarboxylic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. .: LASSBIO -UFRJ :. [lassbio.icb.ufrj.br]
- 8. researchgate.net [researchgate.net]
Preclinical Profile of LASSBio-1632: A Comparative Analysis with Roflumilast in the Context of Asthma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data for LASSBio-1632, a novel phosphodiesterase 4 (PDE4) inhibitor, and Roflumilast, an established PDE4 inhibitor approved for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. The objective is to present a side-by-side comparison of their in vitro potency, in vivo efficacy in asthma models, pharmacokinetic profiles, and safety data to aid in the evaluation of this compound as a potential anti-inflammatory agent for respiratory diseases.
Executive Summary
This compound is a selective inhibitor of PDE4A and PDE4D isoforms, demonstrating potential anti-inflammatory and bronchodilator effects in early preclinical studies. Roflumilast is a potent, non-selective PDE4 inhibitor with proven efficacy in preclinical models of asthma and clinical utility in treating inflammatory airway diseases. While this compound shows promise with its selective PDE4 inhibition, a comprehensive preclinical data package, particularly regarding in vivo efficacy, pharmacokinetics, and safety, is not yet publicly available to fully assess its therapeutic potential against established drugs like Roflumilast.
In Vitro Potency: PDE4 Inhibition
Both this compound and Roflumilast target PDE4, an enzyme crucial in the inflammatory cascade associated with asthma. However, they exhibit different selectivity profiles against the four PDE4 isoforms (A, B, C, and D).
| Compound | PDE4A IC₅₀ (µM) | PDE4B IC₅₀ (µM) | PDE4C IC₅₀ (µM) | PDE4D IC₅₀ (µM) | Reference |
| This compound | 0.5 | Not Reported | Not Reported | 0.7 | [1] |
| Roflumilast | 0.0007 (A1), 0.0009 (A4) | 0.0007 (B1), 0.0002 (B2) | 0.003 (C1), 0.0043 (C2) | Not Reported Separately | [2] |
Note: IC₅₀ values for Roflumilast are presented for different splice variants of the PDE4 isoforms and are in nanomolar (nM) concentrations in the source, converted here to micromolar (µM) for comparison.
Signaling Pathway of PDE4 Inhibition
The therapeutic effect of PDE4 inhibitors in asthma is primarily mediated by the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels in inflammatory and airway smooth muscle cells.
Caption: Mechanism of action of PDE4 inhibitors in airway inflammation.
Preclinical Efficacy in Asthma Models
Preclinical studies in animal models are crucial for evaluating the potential therapeutic efficacy of drug candidates for asthma. The ovalbumin (OVA)-sensitized and challenged model is commonly used to mimic allergic asthma.
This compound
Published data on the in vivo efficacy of this compound in established asthma models is limited. One study reports that this compound was able to relax guinea pig trachea and inhibit lipopolysaccharide (LPS)-induced airway hyper-reactivity (AHR) and TNF-α production in lung tissue. However, detailed quantitative data from these experiments are not publicly available.
Roflumilast
Roflumilast has been extensively studied in various preclinical models of asthma.
| Animal Model | Key Findings | Reference |
| Ovalbumin-sensitized BALB/c mice | Significantly inhibited eosinophilic airway inflammation and airway hyper-responsiveness (AHR). Decreased goblet cell hyperplasia and pulmonary fibrosis. Reduced levels of IL-4, IL-5, and IL-13 in bronchoalveolar lavage (BAL) fluid. | [3] |
| Ovalbumin-sensitized guinea pigs | Attenuated both early and late asthmatic responses to allergen challenge. | [4] |
Experimental Workflow: Ovalbumin-Induced Asthma Model
A typical experimental workflow for evaluating the efficacy of a compound in an ovalbumin-induced murine model of asthma is depicted below.
Caption: Workflow of an ovalbumin-induced murine model of asthma.
Pharmacokinetic Profile
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its development.
| Parameter | This compound | Roflumilast | Reference |
| Oral Bioavailability | Not Reported | ~80% in humans | [1] |
| Metabolism | Not Reported | Extensively metabolized by CYP1A2 and CYP3A4 to an active N-oxide metabolite. | [5] |
| Elimination Half-life | Not Reported | Roflumilast: ~17 hours (parent), Roflumilast N-oxide: ~30 hours (active metabolite) in humans. | [6] |
| Protein Binding | Not Reported | ~99% (Roflumilast), ~97% (Roflumilast N-oxide) in humans. | Not explicitly found in snippets |
| Volume of Distribution | Not Reported | 2.9 L/kg in humans. | Not explicitly found in snippets |
Safety and Toxicology
Preclinical safety and toxicology studies are essential to identify potential adverse effects.
| Study Type | This compound | Roflumilast | Reference |
| In Vitro Cytotoxicity | Not Reported | Not explicitly reported in the provided snippets. | |
| In Vivo Acute Toxicity | Not Reported | Not explicitly reported in the provided snippets. | |
| Repeat-Dose Toxicity | Not Reported | Rodent-specific toxicity in the nasal mucosa. Gastrointestinal and cardiac findings at higher doses in rats, guinea pigs, and dogs. | [1] |
| Genotoxicity | Not Reported | No evidence of genotoxic potential. | Not explicitly found in snippets |
| Carcinogenicity | Not Reported | No evidence of carcinogenic potential. | Not explicitly found in snippets |
| Reproductive Toxicology | Not Reported | Slight reduction in male fertility in rats at high doses. Post-implantation losses in one of three rat studies. | [1] |
Conclusion
This compound demonstrates promising in vitro activity as a selective PDE4A and PDE4D inhibitor. Its reported ability to induce tracheal relaxation and inhibit key inflammatory mediators suggests potential as a therapeutic for asthma. However, a direct and comprehensive comparison with the well-characterized PDE4 inhibitor, Roflumilast, is currently hampered by the limited availability of public data on this compound's in vivo efficacy, pharmacokinetics, and safety profile.
Roflumilast serves as a benchmark with its potent, broad PDE4 inhibition, established preclinical efficacy in relevant asthma models, and a well-documented ADME and safety profile. Further preclinical development and publication of data for this compound are necessary to fully elucidate its therapeutic index and potential advantages, such as an improved side-effect profile due to its isoform selectivity, compared to existing therapies. Researchers and drug development professionals should consider these data gaps when evaluating the potential of this compound.
Experimental Protocols
Detailed experimental protocols for the cited studies are available in the respective publications. Key methodologies would include:
-
PDE4 Enzyme Inhibition Assay: Assays to determine the IC₅₀ values would typically involve recombinant human PDE4 isoforms and the measurement of cAMP hydrolysis, often using methods like scintillation proximity assay or fluorescence polarization.
-
Ovalbumin-Induced Asthma Model: This typically involves sensitizing animals (e.g., BALB/c mice) with intraperitoneal injections of ovalbumin emulsified in alum, followed by repeated challenges with aerosolized ovalbumin to induce an asthmatic phenotype. Efficacy is assessed by measuring airway hyperresponsiveness to methacholine, analyzing inflammatory cell infiltrates in bronchoalveolar lavage fluid, and histological examination of lung tissue for features like goblet cell hyperplasia and subepithelial fibrosis.
-
Pharmacokinetic Studies: These studies are typically conducted in rodents (e.g., Wistar rats) and involve administering the compound via intravenous and oral routes to determine parameters like bioavailability, clearance, volume of distribution, and half-life. Plasma concentrations of the drug and its metabolites are measured over time using methods like LC-MS/MS.
-
Toxicology Studies: These are conducted in compliance with regulatory guidelines and involve a battery of in vitro and in vivo tests to assess potential toxicities. These include cytotoxicity assays in various cell lines, acute toxicity studies to determine the LD₅₀, and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent) to identify target organs of toxicity. Genotoxicity, carcinogenicity, and reproductive toxicity studies are also integral parts of a comprehensive safety evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of sulfonyl hydrazone derivative as a new selective PDE4A and PDE4D inhibitor by lead-optimization approach on the prototype LASSBio-448: In vitro and in vivo preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. ovalbumin ova-induced lung: Topics by Science.gov [science.gov]
- 5. Approaching strategy to increase the oral bioavailability of berberine, a quaternary ammonium isoquinoline alkaloid: Part 1. Physicochemical and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
LASSBio-1632: A Comparative Analysis of Therapeutic Index in the Landscape of PDE4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical phosphodiesterase 4 (PDE4) inhibitor LASSBio-1632 with other key compounds in its class, focusing on data relevant to its therapeutic index. The information is compiled from available scientific literature and aims to offer an objective overview for research and drug development purposes.
Executive Summary
This compound is a novel sulfonyl hydrazone derivative that acts as a selective inhibitor of phosphodiesterase 4A (PDE4A) and PDE4D isoforms.[1][2] Developed as a potential anti-asthmatic agent, its therapeutic profile suggests a favorable separation between its anti-inflammatory effects and the dose-limiting side effects commonly associated with PDE4 inhibitors, such as emesis. This guide presents available in vitro inhibitory data and discusses the therapeutic index of this compound in the context of established PDE4 inhibitors like Rolipram, Roflumilast, Cilomilast, and Apremilast.
In Vitro PDE4 Inhibitory Activity
The potency and selectivity of this compound and comparator compounds against PDE4 isoforms are summarized below. A higher IC50 value indicates lower potency.
| Compound | PDE4A IC50 | PDE4B IC50 | PDE4C IC50 | PDE4D IC50 |
| This compound | 0.5 µM[1][2] | - | - | 0.7 µM[1][2] |
| LASSBio-448 (prototype) | 0.7 µM | 1.4 µM | 1.1 µM | 4.7 µM |
| Rolipram | 3 nM[3][4] | 130 nM[3][4] | - | 240 nM[3][4] |
| Roflumilast | 0.7 nM (PDE4A1)[5] | 0.2 nM (PDE4B2)[5] | 3-4.3 nM[5] | - |
| Cilomilast | ~100 nM (LPDE4) | - | - | 120 nM (HPDE4) |
| Apremilast | 10-100 nM (isoform range)[6] | 10-100 nM (isoform range)[6] | 10-100 nM (isoform range)[6] | 10-100 nM (isoform range)[6] |
Note: Data is compiled from various sources and experimental conditions may differ.
Therapeutic Index Comparison
The therapeutic index (TI) of PDE4 inhibitors is primarily limited by gastrointestinal side effects, particularly nausea and emesis. A wider therapeutic window between the effective anti-inflammatory dose and the dose inducing emesis is a critical goal in the development of new PDE4 inhibitors.
While a specific numerical therapeutic index for this compound is not yet publicly available, preclinical studies on its parent compound, LASSBio-448, indicate a promising safety profile. LASSBio-448 was found to be less pro-emetic than the first-generation PDE4 inhibitor Rolipram and the second-generation inhibitor Cilomilast in a murine model that is a behavioral correlate of emesis.
| Compound | Therapeutic Window (Emesis vs. Efficacy) | Notes |
| This compound | Data not yet available. | Predecessor compound (LASSBio-448) shows a wider therapeutic window than Rolipram and Cilomilast. |
| Rolipram | Narrow.[7] | Clinical development was halted due to a narrow therapeutic window, with significant gastrointestinal side effects at effective doses.[7] |
| Roflumilast | Wider than Rolipram. | Approved for COPD, but gastrointestinal side effects can still be dose-limiting. |
| Cilomilast | Wider than Rolipram. | Development was largely abandoned due to gastrointestinal side effects and concerns over efficacy. |
| Apremilast | Wide.[6] | Approved for psoriasis and psoriatic arthritis, with a manageable side-effect profile that includes diarrhea and nausea, often mitigated by dose titration. |
Signaling Pathway and Experimental Workflow
PDE4 Inhibition and Anti-Inflammatory Cascade
The mechanism of action of this compound involves the inhibition of PDE4, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels within inflammatory cells. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates various pro-inflammatory transcription factors, ultimately leading to a reduction in the production of inflammatory mediators like TNF-α.
Caption: PDE4 Inhibition Pathway of this compound.
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of novel PDE4 inhibitors like this compound typically follows a structured workflow, from initial in vitro screening to in vivo efficacy and safety evaluations.
Caption: Preclinical Evaluation Workflow for PDE4 Inhibitors.
Experimental Protocols
In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This assay is commonly used to determine the IC50 values of compounds against different PDE4 isoforms.
-
Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled cAMP substrate. When the substrate is hydrolyzed by PDE4, it is no longer bound by a specific antibody, leading to a decrease in polarization.
-
Reagents: Recombinant human PDE4 isoforms (A, B, C, D), fluorescently labeled cAMP, anti-cAMP antibody, assay buffer.
-
Procedure:
-
The test compound (e.g., this compound) is serially diluted and added to microplate wells.
-
The PDE4 enzyme is added to each well and incubated with the compound.
-
The fluorescently labeled cAMP substrate is added to initiate the reaction.
-
After a defined incubation period, the anti-cAMP antibody is added.
-
Fluorescence polarization is measured using a suitable plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Animal Model for Emetic Potential (Xylazine/Ketamine-Induced Anesthesia in Rats)
Since rodents do not vomit, surrogate models are used to assess the emetic potential of drugs. The reversal of anesthesia induced by α2-adrenoceptor agonists is a validated behavioral correlate of emesis for PDE4 inhibitors.
-
Principle: PDE4 inhibitors can mimic the effects of α2-adrenoceptor antagonists, which are known to induce emesis. By measuring the ability of a PDE4 inhibitor to shorten the duration of anesthesia induced by the α2-adrenoceptor agonist xylazine (in combination with ketamine), an assessment of its emetic potential can be made.
-
Animals: Male Wistar rats are commonly used.
-
Procedure:
-
Animals are anesthetized with an intraperitoneal injection of a xylazine and ketamine cocktail.
-
The test compound (e.g., LASSBio-448) or vehicle is administered at various doses.
-
The duration of anesthesia is measured, typically defined as the time from the loss to the recovery of the righting reflex.
-
-
Data Analysis: A significant reduction in the duration of anesthesia compared to the vehicle control group is indicative of emetic potential. The dose at which this effect occurs is compared to the effective dose in efficacy models to estimate the therapeutic window.
Conclusion
This compound emerges as a promising preclinical PDE4 inhibitor with selective activity against PDE4A and PDE4D isoforms. While direct quantitative data on its therapeutic index is still emerging, preliminary findings from its prototype, LASSBio-448, suggest a wider therapeutic window compared to earlier generation PDE4 inhibitors like rolipram. This improved safety profile, coupled with its potent anti-inflammatory effects, positions this compound as a compound of significant interest for the development of novel treatments for inflammatory airway diseases such as asthma and COPD. Further studies are warranted to fully elucidate its clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Study Between IV and IM Co-administration of Xylazine with Ketamine on Some Physiological Parameters in Dogs [ejvs.journals.ekb.eg]
- 3. PDE4D: A Multipurpose Pharmacological Target [mdpi.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
LASSBio-1632: A Comparative Guide to its In Vivo Validation as a Selective PDE4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of LASSBio-1632, a novel sulfonyl hydrazone derivative, and its mechanism of action as a selective phosphodiesterase 4 (PDE4) inhibitor. While specific in vivo validation data for this compound is not yet publicly available, this document outlines the expected in vivo profile based on its potent in vitro activity and compares it with established PDE4 inhibitors such as Roflumilast, Cilomilast, and Apremilast. The experimental protocols detailed herein are based on standard methodologies used for the evaluation of this drug class.
This compound: A Potent and Selective PDE4 Inhibitor
This compound has been identified as a selective inhibitor of phosphodiesterase 4 (PDE4), with specific activity against the PDE4A and PDE4D isoforms.[1] In vitro studies have demonstrated its potential in modulating inflammatory responses, key to pathologies such as asthma and chronic obstructive pulmonary disease (COPD). The primary mechanism of action involves the inhibition of PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α).[1]
Signaling Pathway of PDE4 Inhibition
In Vitro Profile of this compound
The following table summarizes the reported in vitro activity of this compound.
| Target | IC50 | Key Effect | Reference |
| PDE4A | 0.5 µM | Inhibition of cAMP degradation | [1] |
| PDE4D | 0.7 µM | Inhibition of cAMP degradation | [1] |
| TNF-α Production | Not specified | Suppression of pro-inflammatory cytokine | [1] |
| LPS-induced Airway Hyperreactivity | Not specified | Inhibition of inflammatory response | [1] |
Comparative Analysis with Alternative PDE4 Inhibitors
To contextualize the potential of this compound, its expected in vivo performance is compared against established PDE4 inhibitors. Roflumilast, Cilomilast, and Apremilast are well-characterized compounds with proven efficacy in preclinical and clinical settings for inflammatory diseases.
| Compound | Target Selectivity | Key In Vivo Effects | Relevant Animal Models |
| This compound (Expected) | PDE4A, PDE4D | Reduction of inflammatory cell infiltration (neutrophils, eosinophils), decreased TNF-α levels, attenuation of airway hyperreactivity. | LPS-induced lung inflammation, Ovalbumin-induced allergic asthma. |
| Roflumilast | PDE4A, PDE4B, PDE4D | Reduces sputum neutrophils in COPD patients.[1] Attenuates influx of neutrophils and eosinophils in endotoxin-challenged volunteers.[1] Mitigates tobacco smoke-induced lung inflammation and remodeling in animal models.[2] | Tobacco smoke exposure models, endotoxin challenge models.[1][2] |
| Cilomilast | PDE4D > PDE4A, -B, -C | Potent anti-inflammatory effects in animal models of asthma and COPD.[3][4] Reduces CD8+ lymphocyte and macrophage infiltration in airways of COPD patients. | Animal models of asthma and COPD.[3][4] |
| Apremilast | PDE4 | Reduces keratinocyte proliferation and skin thickness in a psoriasis model.[5] Inhibits TNF-α production from rheumatoid synovial membrane cultures.[5] Reduces plasma levels of IL-17A, IL-17F, IL-22, and TNF-α in psoriasis patients.[6][7] | Human skin xenograft models of psoriasis.[5] |
Experimental Protocols for In Vivo Validation
The following is a detailed protocol for a standard in vivo model used to assess the efficacy of PDE4 inhibitors in an inflammatory lung disease context.
Lipopolysaccharide (LPS)-Induced Airway Inflammation in Mice
Objective: To evaluate the ability of a test compound (e.g., this compound) to inhibit LPS-induced airway inflammation in a murine model.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Test compound (this compound)
-
Vehicle control
-
Positive control (e.g., Roflumilast)
-
Phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane)
-
Bronchoalveolar lavage (BAL) fluid collection supplies
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
-
Cell counting equipment (hemocytometer or automated cell counter)
-
Cytospin and staining reagents (e.g., Diff-Quik)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Grouping: Randomly assign mice to the following groups (n=8-10 per group):
-
Vehicle + PBS challenge
-
Vehicle + LPS challenge
-
Test compound (dose 1) + LPS challenge
-
Test compound (dose 2) + LPS challenge
-
Positive control + LPS challenge
-
-
Dosing: Administer the test compound, vehicle, or positive control via the desired route (e.g., oral gavage) at a specified time before the LPS challenge (e.g., 1 hour).
-
LPS Challenge: Anesthetize mice and intranasally instill a solution of LPS in PBS. The control group receives PBS only.
-
Endpoint Analysis (e.g., 24 hours post-challenge):
-
Bronchoalveolar Lavage (BAL): Euthanize mice and perform BAL by instilling and retrieving a known volume of PBS into the lungs.
-
Cell Count: Determine the total number of inflammatory cells in the BAL fluid.
-
Differential Cell Count: Prepare cytospin slides of the BAL fluid, stain, and perform a differential count of macrophages, neutrophils, and eosinophils.
-
Cytokine Analysis: Centrifuge the BAL fluid and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.
-
Histopathology (Optional): Perfuse and fix the lungs for histological examination of inflammatory cell infiltration and lung injury.
-
Expected Outcome: A successful PDE4 inhibitor like this compound would be expected to significantly reduce the total number of inflammatory cells, particularly neutrophils, in the BAL fluid compared to the vehicle-treated LPS-challenged group. A dose-dependent reduction in pro-inflammatory cytokines such as TNF-α would also be anticipated.
Experimental Workflow for In Vivo Validation
Conclusion
This compound demonstrates a promising in vitro profile as a selective PDE4A and PDE4D inhibitor, suggesting its potential as a novel therapeutic for inflammatory diseases. While direct in vivo data is pending, a comparative analysis with established PDE4 inhibitors like Roflumilast, Cilomilast, and Apremilast provides a strong rationale for its expected efficacy in attenuating airway inflammation and hyperreactivity. The experimental protocols outlined in this guide provide a framework for the future in vivo validation of this compound's mechanism of action, which will be crucial in determining its clinical potential.
References
- 1. Roflumilast Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 2. The preclinical pharmacology of roflumilast--a selective, oral phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cilomilast - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms Underlying the Clinical Effects of Apremilast for Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 7. Mechanisms Underlying the Clinical Effects of Apremilast for Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of LASSBio-1632 and its Analogues as Phosphodiesterase-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of LASSBio-1632, a selective phosphodiesterase-4 (PDE4) inhibitor, and its relevant analogues. The information presented herein is intended to support research and development efforts in the fields of inflammatory and respiratory diseases. This document summarizes key performance data, details the experimental methodologies used for their evaluation, and visualizes the associated biological pathways and workflows.
Core Analysis
This compound is a sulfonyl hydrazone derivative identified as a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade. Developed as an analogue of the prototype LASSBio-448, this compound exhibits selectivity for the PDE4A and PDE4D isoforms. Its development is part of a lead-optimization strategy aimed at discovering new therapeutic agents for inflammatory conditions, particularly asthma and chronic obstructive pulmonary disease (COPD).
A direct comparison with its non-methylated precursor, LASSBio-1624, highlights the critical role of N-methylation for its inhibitory activity. While this compound demonstrates significant potency, LASSBio-1624 is reportedly inactive against PDE4. This stark difference underscores the importance of this specific structural modification in the interaction with the target enzyme.
In preclinical studies, this compound has been shown to not only inhibit PDE4 but also to suppress the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and to attenuate lipopolysaccharide (LPS)-induced airway hyperreactivity in animal models. These findings suggest its potential as a promising anti-inflammatory agent.
Data Presentation
The following table summarizes the in vitro inhibitory activity of this compound and its key analogues against PDE4A and PDE4D isoforms.
| Compound | Target | IC50 (µM) | Reference |
| This compound | PDE4A | 0.5 | [1] |
| PDE4D | 0.7 | [1] | |
| LASSBio-1624 | PDE4 | Inactive | [1] |
| LASSBio-448 | PDE4A | 0.7 | [1] |
| PDE4D | 4.7 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound and its analogues are provided below. These protocols are based on standard and widely accepted procedures in the field.
In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of compounds against PDE4 isoforms using a fluorescence polarization (FP) assay.
Materials:
-
Recombinant human PDE4A and PDE4D enzymes
-
Fluorescein-labeled cAMP (substrate)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
IMAP™ Binding Reagent (Molecular Devices)
-
Test compounds (this compound and analogues) dissolved in DMSO
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the microplate wells.
-
Add the PDE4 enzyme solution to the wells containing the test compounds and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorescein-labeled cAMP substrate.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding the IMAP™ Binding Reagent. This reagent binds to the phosphorylated product (AMP), causing a change in fluorescence polarization.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Lipopolysaccharide (LPS)-Induced Airway Hyperreactivity Model
This protocol outlines a murine model to assess the in vivo efficacy of compounds in mitigating airway inflammation and hyperresponsiveness.
Animals:
-
Male BALB/c mice (6-8 weeks old)
Materials:
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Test compounds (this compound)
-
Vehicle (e.g., saline or a suitable solvent for the test compound)
-
Whole-body plethysmograph for measuring airway responsiveness
Procedure:
-
Acclimatize the mice for at least one week before the experiment.
-
Administer the test compound or vehicle to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before LPS challenge.
-
Induce airway inflammation by challenging the mice with an intranasal or intratracheal administration of LPS solution.[2][3]
-
At a specified time point after LPS challenge (e.g., 24 hours), assess airway hyperresponsiveness.
-
Place each mouse in the whole-body plethysmograph and measure baseline respiratory parameters.
-
Expose the mice to increasing concentrations of a bronchoconstrictor agent (e.g., methacholine) via nebulization.
-
Record the changes in respiratory parameters (e.g., Penh - enhanced pause) at each bronchoconstrictor concentration.
-
Analyze the data to determine the effect of the test compound on attenuating LPS-induced airway hyperresponsiveness.
Measurement of TNF-α Production in Lung Tissue
This protocol describes the quantification of TNF-α in lung tissue homogenates using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Lung tissue samples from the in vivo experiment
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
Phosphate-buffered saline (PBS)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Excise the lung tissue from the euthanized mice and immediately freeze it in liquid nitrogen or process it.
-
Homogenize the lung tissue in lysis buffer on ice.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration of the supernatant.
-
Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with the capture antibody.
-
Adding the lung tissue supernatant (and standards) to the wells and incubating.
-
Washing the plate and adding the biotinylated detection antibody.
-
Incubating and washing, followed by the addition of streptavidin-HRP.
-
A final incubation and wash, followed by the addition of the substrate solution.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the concentration of TNF-α in the samples based on the standard curve and normalize it to the total protein concentration.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for this compound evaluation.
References
- 1. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A juvenile murine model with chronic lung inflammation induced by repeated intratracheal instillation of lipopolysaccharides: a versatile and replicable model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of LASSBio-1632: A Step-by-Step Guide for Laboratory Personnel
Researchers and drug development professionals handling LASSBio-1632 must adhere to rigorous safety and disposal protocols to ensure a safe laboratory environment and regulatory compliance. Although currently classified as a non-hazardous substance, the incomplete toxicological profile of this compound necessitates a cautious approach to its disposal. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with best practices in laboratory safety and chemical management.
Key Safety and Handling Data
A summary of the critical safety information for this compound is presented below. This data, derived from the substance's Safety Data Sheet (SDS), should inform all handling and disposal procedures.
| Parameter | Value/Instruction | Source |
| GHS Classification | Not a hazardous substance or mixture | Safety Data Sheet[1] |
| Carcinogenicity | Not identified as a carcinogen by IARC, NTP, or OSHA | Safety Data Sheet[1] |
| First Aid: Inhalation | Move person to fresh air. | Safety Data Sheet[1] |
| First Aid: Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. | Safety Data Sheet[1] |
| First Aid: Eye Contact | Rinse out with plenty of water. Remove contact lenses. | Safety Data Sheet[1] |
| First Aid: Ingestion | Make victim drink water (two glasses at most). Consult a doctor if feeling unwell. | Safety Data Sheet[1] |
| Spill Containment | Cover drains. Collect, bind, and pump off spills. Take up dry and dispose of properly. Avoid dust generation. | Safety Data Sheet[1] |
| Extinguishing Media | Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | Safety Data Sheet[1] |
Experimental Protocols: Disposal of this compound
The following protocol outlines the recommended step-by-step procedure for the safe disposal of this compound. This process is designed to minimize risk and ensure compliance with standard laboratory waste management practices.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before beginning the disposal process, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.
-
Prepare a designated, clearly labeled waste container for this compound. The container should be made of a material compatible with the substance and sealable.
2. Waste Collection:
-
Solid Waste: Carefully transfer any solid this compound waste into the designated waste container. Use a dedicated scoop or spatula to avoid cross-contamination.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as weighing boats, contaminated gloves, or absorbent pads used for cleaning spills, should also be placed in the designated waste container.
-
Solutions: If disposing of this compound in a solution, do not pour it down the drain. Transfer the solution to a sealable, labeled liquid waste container.
3. Labeling and Storage:
-
Securely seal the waste container.
-
Clearly label the container with "this compound Waste" and any other information required by your institution's environmental health and safety (EHS) department.
-
Store the sealed waste container in a designated, secure area for chemical waste, away from incompatible materials.
4. Final Disposal:
-
Arrange for the disposal of the this compound waste through your institution's licensed chemical waste contractor.
-
Follow all institutional and local regulations for the pickup and disposal of chemical waste.
-
Maintain a record of the disposal, including the date, quantity, and method of disposal, as per your laboratory's standard operating procedures.
This compound Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound, from initial preparation to final disposal.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Handling Guidance for LASSBio-1632
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of LASSBio-1632, a novel anti-asthmatic lead candidate. This compound is identified as a selective phosphodiesterase 4 (PDE4) inhibitor and is classified as a sulfonylhydrazone. As a research compound, a specific Material Safety Data Sheet (MSDS) is not publicly available. Therefore, the following guidance is based on the known toxicological profiles of related compounds, namely PDE4 inhibitors and sulfonylhydrazones.
Personal Protective Equipment (PPE)
Given the absence of specific toxicological data for this compound, a cautious approach is mandated. The following table summarizes the required personal protective equipment for handling this compound.
| Protection Type | Required PPE | Rationale and Specifications |
| Eye and Face Protection | Safety glasses with side shields or Goggles | To protect against splashes and airborne particles. Goggles are required when there is a significant risk of splashing. |
| Hand Protection | Disposable nitrile gloves | Provides protection against incidental chemical contact. For prolonged or direct contact, consider double-gloving or using thicker, chemical-resistant gloves. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powder form to prevent inhalation of airborne particles. |
Handling and Storage Procedures
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
| Procedure | Guideline |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid generating dust. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Protocol |
| Solid Waste | Collect in a designated, labeled, and sealed container for hazardous chemical waste. |
| Liquid Waste | Collect in a designated, labeled, and sealed container for hazardous chemical waste. Do not dispose of down the drain. |
| Contaminated PPE | Dispose of as hazardous chemical waste in a designated, sealed container. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational procedure for working with this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling this compound.
Logical Relationship of Safety Precautions
The core safety requirements for handling this compound are interconnected, stemming from its chemical nature and intended biological action.
Caption: Interrelation of this compound properties and safety measures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
